5-Bromo-6-(diethylamino)nicotinic acid
Descripción
BenchChem offers high-quality 5-Bromo-6-(diethylamino)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-(diethylamino)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5-bromo-6-(diethylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-3-13(4-2)9-8(11)5-7(6-12-9)10(14)15/h5-6H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRMODWRCXOZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical properties of 5-Bromo-6-(diethylamino)nicotinic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-(diethylamino)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overview of 5-Bromo-6-(diethylamino)nicotinic acid
5-Bromo-6-(diethylamino)nicotinic acid is a substituted pyridine derivative, belonging to the broader class of nicotinic acids. Its structure is characterized by a pyridine ring functionalized with a carboxylic acid group, a bromine atom, and a diethylamino group. This unique combination of functional groups imparts specific electronic and steric properties to the molecule, making it an interesting candidate for investigation in medicinal chemistry and materials science. As a halogenated amino-nicotinic acid derivative, it serves as a versatile building block in organic synthesis, potentially leading to the development of novel compounds with diverse biological activities. The presence of both an acidic (carboxylic acid) and a basic (diethylamino) moiety suggests a zwitterionic character under certain pH conditions, which can significantly influence its behavior in biological systems.
Importance of Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is a cornerstone of rational drug design and development. These properties, including solubility, lipophilicity (LogP), and ionization state (pKa), are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, aqueous solubility directly impacts formulation strategies and bioavailability, while lipophilicity governs the ability of a compound to permeate biological membranes. The pKa value is essential for predicting the charge state of the molecule at physiological pH, which in turn affects its interaction with biological targets and its solubility. Therefore, the detailed characterization of these parameters for 5-Bromo-6-(diethylamino)nicotinic acid is indispensable for any researcher aiming to utilize this compound in a biological or pharmaceutical context.
Chemical Identity and Structure
Chemical Structure
The two-dimensional chemical structure of 5-Bromo-6-(diethylamino)nicotinic acid is presented below:
IUPAC Name and Identifiers
-
IUPAC Name: 5-bromo-6-(diethylamino)pyridine-3-carboxylic acid
-
CAS Number: 1208323-86-5
-
PubChem CID: 13849187
Molecular Formula and Weight
-
Molecular Formula: C10H13BrN2O2
-
Molecular Weight: 273.13 g/mol
Physicochemical Properties: A Detailed Analysis
Physical State and Appearance
At standard temperature and pressure, 5-Bromo-6-(diethylamino)nicotinic acid is expected to be a solid. The specific color and crystal morphology should be determined by experimental observation.
Solubility Profile
The solubility of a compound is a critical factor in its biological activity and formulation. The presence of both a polar carboxylic acid group and a relatively nonpolar diethylamino and bromophenyl structure suggests that the solubility of 5-Bromo-6-(diethylamino)nicotinic acid will be highly dependent on the solvent and pH.
-
Aqueous Solubility: The aqueous solubility is expected to be pH-dependent. At low pH, the diethylamino group will be protonated, and at high pH, the carboxylic acid group will be deprotonated, both of which should increase aqueous solubility compared to the isoelectric point where the molecule is neutral.
-
Organic Solvent Solubility: It is anticipated to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), and to a lesser extent in alcohols like ethanol and methanol.
Experimental Protocol: Thermodynamic Solubility Assessment
This protocol aims to determine the equilibrium solubility of the compound in various solvents.
-
Preparation: Add an excess amount of 5-Bromo-6-(diethylamino)nicotinic acid to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Caption: Workflow for Thermodynamic Solubility Assessment.
Dissociation Constant (pKa)
The pKa values indicate the strength of the acidic and basic functional groups. 5-Bromo-6-(diethylamino)nicotinic acid has a carboxylic acid group (acidic) and a diethylamino group (basic).
-
Significance of pKa: The pKa values will determine the charge of the molecule at a given pH. This is crucial for understanding its interaction with biological targets, its solubility, and its ability to cross cell membranes.
-
Predicted Values: Computational tools can predict the pKa values. It is expected that the carboxylic acid will have a pKa in the range of 3-5, and the conjugate acid of the diethylamino group will have a pKa in the range of 9-11.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration Setup: Use a calibrated pH meter and an automated titrator.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Lipophilicity (LogP/LogD)
Lipophilicity is a measure of a compound's preference for a lipid-like environment over an aqueous one. It is a key parameter in predicting the ADME properties of a drug candidate.
-
Importance in Drug Discovery: LogP (the partition coefficient for the neutral form) and LogD (the distribution coefficient at a specific pH) are critical for predicting a compound's ability to cross biological membranes.
-
Calculated Values: Various computational models can provide an estimated LogP value.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
System Preparation: Prepare a biphasic system of n-octanol and water (or a buffer of a specific pH for LogD). The two phases should be mutually saturated.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the second phase.
-
Equilibration: Shake the mixture vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the phases to separate completely, or centrifuge to aid separation.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for LogP/LogD Determination by the Shake-Flask Method.
Melting Point
The melting point is a fundamental physical property that can indicate the purity and stability of a crystalline solid.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dry compound.
-
Capillary Loading: Pack a small amount of the powder into a capillary tube.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample slowly and record the temperature range from when the first drop of liquid appears to when the entire sample has melted.
Spectroscopic Profile
Spectroscopic data is essential for the structural confirmation and identification of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR):
-
¹H NMR: Expected signals would include those for the aromatic protons on the pyridine ring, the quartet and triplet for the ethyl groups of the diethylamino moiety, and a broad signal for the carboxylic acid proton.
-
¹³C NMR: Expected signals would correspond to the carbon atoms of the pyridine ring, the carboxylic acid, and the diethylamino group. The carbon attached to the bromine atom would show a characteristic chemical shift.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and an (M+2)+ peak of similar intensity due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, C-N stretching for the diethylamino group, and C-Br stretching.
Data Summary and Visualization
Table of Physicochemical Properties
| Property | Predicted/Expected Value | Significance in Drug Development |
| Molecular Formula | C10H13BrN2O2 | Defines the elemental composition. |
| Molecular Weight | 273.13 g/mol | Influences diffusion and transport properties. |
| Physical State | Solid | Affects handling and formulation. |
| Aqueous Solubility | pH-dependent | Crucial for bioavailability and formulation. |
| pKa (acidic) | ~3-5 (predicted for COOH) | Determines ionization state and solubility at physiological pH. |
| pKa (basic) | ~9-11 (predicted for Et2N conjugate acid) | Determines ionization state and solubility at physiological pH. |
| LogP | Varies with prediction method | Predicts membrane permeability and distribution. |
| Melting Point | To be determined experimentally | Indicator of purity and thermal stability. |
Applications and Further Research
Potential Applications
Given its structure as a substituted nicotinic acid, 5-Bromo-6-(diethylamino)nicotinic acid could serve as a key intermediate in the synthesis of more complex molecules with potential pharmacological activities. Nicotinic acid derivatives are known to exhibit a wide range of biological effects, and the introduction of a bromine atom and a diethylamino group could modulate these activities or introduce new ones. Potential areas of interest could include oncology, neuroscience, and infectious diseases.
Future Research Directions
To fully elucidate the potential of 5-Bromo-6-(diethylamino)nicotinic acid, further experimental characterization is essential. This includes:
-
Experimental determination of all physicochemical properties outlined in this guide.
-
X-ray crystallography to determine the solid-state structure.
-
In vitro biological screening to identify any potential pharmacological activity.
-
Development of synthetic routes to create a library of derivatives for structure-activity relationship (SAR) studies.
References
At present, there is limited publicly available scientific literature specifically detailing the physicochemical properties of 5-Bromo-6-(diethylamino)nicotinic acid. The information provided is based on general chemical principles and data available from chemical supplier databases. Further experimental work is required to validate these predicted properties.
Ionization Dynamics and pKa Profiling of Halogenated Nicotinic Acids: A Technical Guide for Drug Development
Introduction
Halogenated nicotinic acids (e.g., 2-chloronicotinic acid, 5-bromonicotinic acid, 6-fluoronicotinic acid) serve as critical structural scaffolds in medicinal chemistry and agrochemical synthesis. The strategic substitution of a halogen atom onto the pyridine ring fundamentally alters the electronic landscape of the molecule. For formulation scientists and medicinal chemists, understanding the exact ionization behavior—quantified by the acid dissociation constant (pKa)—is paramount. The pKa dictates the molecule's lipophilicity (logD), passive membrane permeability, solubility profiles, and its propensity to form stable pharmaceutical salts.
Mechanistic Foundations: Substituent Effects and Zwitterionic Equilibrium
Nicotinic acid (Vitamin B3) is an amphoteric molecule. In an aqueous environment, it undergoes a two-step ionization process. The fully protonated cationic species first deprotonates at the carboxylic acid group (pKa1 ~2.03)[1] to form a zwitterion, followed by the deprotonation of the pyridinium nitrogen (pKa2 ~4.82)[1] to form an anion.
When a halogen (F, Cl, Br) is introduced to the pyridine ring, two competing electronic effects modulate these pKa values:
-
Inductive Effect (-I): Halogens are highly electronegative and withdraw electron density through the sigma bonds. This effect stabilizes the carboxylate anion (lowering pKa1, increasing acidity) but severely destabilizes the protonated pyridinium cation (lowering pKa2, decreasing basicity).
-
Mesomeric Effect (+M): Halogens possess lone pairs that can be donated into the pyridine
-system. However, for halogens, the electron-withdrawing inductive effect overwhelmingly dominates the electron-donating mesomeric effect.
The exact position of the halogen dictates the magnitude of the pKa shift. For example, in , the highly electronegative fluorine atom is adjacent to the pyridine nitrogen. This strong, localized inductive effect drastically reduces the basicity of the nitrogen, effectively collapsing the zwitterionic window that is normally observed in unsubstituted nicotinic acid.
Figure 1: pH-dependent ionization states and zwitterionic equilibrium of nicotinic acid.
Comparative pKa Analysis of Halogenated Derivatives
The table below synthesizes the pKa values of key halogenated nicotinic acids. Because halogenation severely depresses the basicity of the pyridine nitrogen, the macroscopic pKa values often shift downwards, merging the ionization steps or fundamentally shifting the isoelectric point (pI).
| Compound | Substitution Pattern | Molecular Weight ( g/mol ) | pKa Value(s) | Source |
| Nicotinic Acid | Unsubstituted | 123.11 | pKa1 = 2.03 (COOH)pKa2 = 4.82 (NH⁺) | [1] |
| 2-Chloronicotinic Acid | Ortho to N and COOH | 157.55 | 2.54 | [2] |
| 5-Bromonicotinic Acid | Meta to N and COOH | 202.01 | 3.08 ± 0.10 | [3] |
| 6-Fluoronicotinic Acid | Ortho to N, Para to COOH | 141.10 | 3.41 ± 0.10 | [4] |
Note: Halogenated derivatives often exhibit overlapping or closely spaced pKa values, making the exact assignment of macroscopic pKa to microscopic protonation sites complex without advanced NMR titration.
Experimental Workflows for pKa Determination
Because halogenated nicotinic acids exhibit poor aqueous solubility (often requiring DMSO or methanol for initial dissolution), standard aqueous potentiometric titration is frequently inadequate and leads to precipitation mid-titration. The protocol below utilizes a co-solvent system coupled with Yasuda-Shedlovsky extrapolation to ensure a self-validating, highly accurate aqueous pKa determination.
Protocol: Co-Solvent Potentiometric Titration
-
Step 1: Sample Preparation. Accurately weigh 2–5 mg of the halogenated nicotinic acid (e.g., ). Prepare three separate solutions using varying ratios of Methanol/Water (e.g., 30%, 40%, 50% v/v MeOH) to ensure complete dissolution. Maintain a constant ionic strength of 0.15 M using KCl.
-
Step 2: System Calibration. Calibrate the glass-calomel electrode assembly using standard aqueous buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.
-
Step 3: Blank Titration (Self-Validation). Perform a blank titration on the exact solvent mixtures using standardized 0.1 M KOH. Causality: This step is critical to subtract the background auto-ionization of the co-solvent and any dissolved background ions, ensuring the measured protons originate solely from the analyte.
-
Step 4: Analyte Titration. Titrate the sample solutions with 0.1 M KOH under a continuous purge of inert Argon gas. Causality: Argon prevents atmospheric CO₂ absorption, which would form carbonic acid and artificially lower the pH, skewing the titration curve.
-
Step 5: Yasuda-Shedlovsky Extrapolation. Extract the apparent pKa (psKa) for each solvent ratio using non-linear regression software (e.g., Hyperquad). Plot
against (where is the dielectric constant of the specific MeOH/Water mixture). Extrapolate the linear regression to (the dielectric constant of pure water at 25 °C) to derive the true aqueous pKa.
Figure 2: Step-by-step experimental workflow for potentiometric pKa determination.
Implications for Drug Design and Formulation
The depressed pKa values of halogenated nicotinic acids have profound implications for pharmacokinetics and drug formulation:
-
LogD and Permeability: At physiological pH (7.4), unsubstituted nicotinic acid is predominantly anionic. Halogenated derivatives, possessing even lower pKa values, will be entirely ionized at pH 7.4[2]. This high degree of ionization drastically reduces passive membrane permeability. Prodrug strategies (e.g., esterification to methyl 6-fluoronicotinate) are often required to mask the carboxylate and enhance lipophilicity.
-
Salt Selection: The severely reduced basicity of the pyridine nitrogen in compounds like 2-chloronicotinic acid means that forming stable salts with strong acids (e.g., HCl, mesylate) is thermodynamically unfavorable. Formulation efforts must focus entirely on the carboxylic acid moiety, utilizing counterions like sodium, potassium, or meglumine to form stable anionic salts.
References
-
Title: Niacin, also known as vitamin B3 in its fully protonated form Source: Homework.Study.com URL: [Link]
-
Title: 2-Chloronicotinic acid Source: Wikipedia Contributors URL: [Link]
-
Title: 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 Source: PubChem (National Institutes of Health) URL: [Link]
Sources
The Therapeutic Potential of 6-Substituted Nicotinic Acid Derivatives: A Technical Guide for Drug Development
Abstract
Derivatives of nicotinic acid (Vitamin B3) have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic potential of 6-substituted nicotinic acid derivatives, with a primary focus on the well-characterized compound, 6-aminonicotinamide (6-AN), as a proxy for understanding the potential of related analogues such as 6-(diethylamino)nicotinic acid derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, potential therapeutic applications, and key experimental protocols pertinent to this class of compounds.
Introduction: The Versatility of the Nicotinic Acid Scaffold
Nicotinic acid, a fundamental B vitamin, serves as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). Beyond its nutritional role, the pyridine carboxylic acid core of nicotinic acid has proven to be a versatile scaffold for the development of therapeutically valuable molecules. Modifications at various positions of the pyridine ring have led to the discovery of compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and neurological effects.
This guide specifically delves into the therapeutic landscape of derivatives substituted at the 6-position of the nicotinic acid ring. While direct research on 6-(diethylamino)nicotinic acid derivatives is limited in publicly accessible literature, the extensive data available for the closely related analogue, 6-aminonicotinamide (6-AN), provides a robust framework for understanding the potential of this compound class.
Therapeutic Potential and Mechanisms of Action
The primary therapeutic potential of 6-substituted nicotinic acid derivatives, as exemplified by 6-aminonicotinamide, lies in two key areas: oncology and neurology.
Anticancer Activity: Targeting Cancer Metabolism
A significant body of preclinical research highlights the potent anticancer activities of 6-aminonicotinamide (6-AN). The primary mechanism of action is the inhibition of the Pentose Phosphate Pathway (PPP), a critical metabolic route for cancer cells.
Mechanism of Action: Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD)
6-AN acts as a competitive inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme in the PPP.[1] Once inside the cell, 6-AN is metabolized into fraudulent coenzymes that compete with NADP+, thereby inhibiting G6PD activity.[2] This inhibition has several downstream consequences detrimental to cancer cells:
-
Reduced NADPH Production: The PPP is a major source of NADPH, which is essential for regenerating reduced glutathione (GSH), a key antioxidant. Inhibition of G6PD leads to decreased NADPH levels, resulting in an accumulation of reactive oxygen species (ROS).[3]
-
Increased Oxidative Stress: The buildup of ROS induces significant oxidative stress, leading to damage of cellular components, including lipids, proteins, and DNA.[3]
-
Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis: The overwhelming oxidative stress can trigger the unfolded protein response (UPR) and ER stress, ultimately leading to programmed cell death (apoptosis).[3][4]
-
Sensitization to Chemotherapy: By compromising the cancer cell's antioxidant defenses, 6-AN has been shown to sensitize various human tumor cell lines to DNA cross-linking agents like cisplatin.[5][6] Pretreatment with 6-AN leads to increased platinum-DNA adducts and enhanced apoptotic cell death when combined with cisplatin.[5][6]
This metabolic targeting strategy offers a promising avenue for anticancer therapy, particularly for tumors that exhibit a high reliance on the PPP for survival and proliferation.
Signaling Pathway: G6PD Inhibition Leading to Apoptosis
Caption: Mechanism of 6-Aminonicotinamide-induced apoptosis via G6PD inhibition.
Neurological Applications: Modulation of GABA(A) Receptors
A distinct therapeutic avenue for 6-substituted nicotinic acid derivatives is in the realm of neuroscience. Research has demonstrated that analogues of 6-aminonicotinic acid can act as agonists at GABA(A) receptors.
Mechanism of Action: GABA(A) Receptor Agonism
A series of 6-aminonicotinic acid analogues have been synthesized and shown to bind to and activate GABA(A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[7] The binding affinity and agonist potency of these compounds are influenced by the nature of substitutions on the nicotinic acid core.[7] This suggests that derivatives of 6-aminonicotinic acid could have therapeutic potential in conditions characterized by GABAergic dysfunction, such as anxiety disorders, epilepsy, and sleep disorders.
Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for specific GABA(A) receptor subtypes, which could lead to the development of novel therapeutics with improved side-effect profiles compared to existing GABAergic drugs.
Structure-Activity Relationship (SAR) and Future Directions
The available data on 6-substituted nicotinic acid derivatives provides initial insights into their structure-activity relationships. For the anticancer activity of 6-aminonicotinic acid esters, the ester moiety acts as a prodrug to enhance cellular uptake, with the parent 6-aminonicotinic acid being the active precursor for the inhibitory metabolites.
In the context of GABA(A) receptor agonism, alkylation at the 2- and 4-positions of the 6-aminonicotinic acid scaffold has been shown to modulate binding affinity.[7] This indicates that the steric and electronic properties of substituents on the pyridine ring are critical for receptor interaction.
A significant gap in the current knowledge is the lack of data on N,N-dialkylated derivatives at the 6-amino position, such as 6-(diethylamino)nicotinic acid. It is plausible that the diethylamino group could influence the compound's lipophilicity, membrane permeability, and metabolic stability, potentially altering its pharmacokinetic and pharmacodynamic properties. Future research should focus on the synthesis and biological evaluation of these derivatives to explore their therapeutic potential.
Key Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the biological activity of 6-substituted nicotinic acid derivatives.
In Vitro G6PD Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of test compounds against G6PD.[2]
Principle: The activity of G6PD is measured by monitoring the reduction of NADP+ to NADPH, which results in an increase in absorbance at 340 nm. The inhibitory effect of a compound is quantified by the reduction in the rate of NADPH formation.
Materials:
-
Recombinant human G6PD enzyme
-
Glucose-6-phosphate (G6P)
-
NADP+
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (e.g., 6-aminonicotinamide)
-
96-well UV-transparent microplate
-
Microplate reader with 340 nm absorbance measurement capability
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of G6P and NADP+ in assay buffer.
-
Prepare a working solution of G6PD enzyme in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 10 µL of various concentrations of the test compound to the test wells. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of G6PD enzyme solution to all wells except the "no enzyme" control wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 10 µL of NADP+ solution to all wells.
-
Initiate the reaction by adding 10 µL of G6P solution to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow: G6PD Inhibition Assay
Caption: A step-by-step workflow for the in vitro G6PD inhibition assay.
Colony Formation Assay for Anticancer Activity
This assay assesses the ability of a compound to inhibit the proliferative capacity of cancer cells.[7][8]
Principle: Single cells are seeded at a low density and allowed to grow into colonies. The number of colonies formed in the presence of a test compound is compared to a control to determine the compound's effect on cell survival and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells)
-
Complete cell culture medium
-
Test compound (e.g., 6-aminonicotinamide)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound. Include a vehicle-treated control.
-
-
Incubation:
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
-
Staining:
-
Wash the wells twice with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
-
Washing and Drying:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting:
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and survival fraction for each treatment group.
-
Quantitative Data Summary
The following table summarizes the reported in vitro anticancer activity of 6-aminonicotinamide (6-AN) in combination with cisplatin.
| Cell Line | Treatment | Effect | Reference |
| K562 (Leukemia) | 30-250 µM 6-AN + Cisplatin | 6-fold decrease in cisplatin dose for 90% colony formation inhibition | [5][6] |
| A549 (Lung Cancer) | 30-250 µM 6-AN + Cisplatin | 11-fold decrease in cisplatin dose for 90% colony formation inhibition | [5][6] |
| T98G (Glioblastoma) | 30-250 µM 6-AN + Cisplatin | 17-fold decrease in cisplatin dose for 90% colony formation inhibition | [5][6] |
Conclusion
6-Substituted nicotinic acid derivatives represent a promising class of compounds with significant therapeutic potential, particularly in oncology and neurology. The well-documented anticancer activity of 6-aminonicotinamide, mediated through the inhibition of the pentose phosphate pathway, provides a strong rationale for the further investigation of other 6-substituted analogues. The discovery of 6-aminonicotinic acid derivatives as GABA(A) receptor agonists opens up another exciting avenue for drug development.
While direct data on 6-(diethylamino)nicotinic acid derivatives remains elusive, the foundational knowledge presented in this guide provides a clear roadmap for their synthesis and biological evaluation. Future studies should focus on elucidating the structure-activity relationships of N,N-dialkylated derivatives at the 6-position to unlock the full therapeutic potential of this versatile chemical scaffold.
References
- BenchChem. (2025). Application Notes and Protocols for Measuring G6PD Inhibition by 6-Aminonicotinamide. BenchChem.
- Christensen, M. H., et al. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. European Journal of Medicinal Chemistry, 84, 456-466.
- Budihardjo, I. I., et al. (1998).
- Kaufmann, S. H., et al. (1998). 6-Aminonicotinamide sensitizes human tumor cell lines to cisplatin. Clinical Cancer Research, 4(1), 1-7.
- Lee, S., et al. (2021). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. Biology, 10(10), 1069.
- Lee, S., et al. (2021). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. MDPI.
- Ramalakshmi, N., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Malaysian Journal of Science, 28(2), 145-154.
- MedchemExpress. (n.d.). 6-Aminonicotinamide | G6PD Inhibitor. MedchemExpress.com.
- ResearchGate. (2021). Exposure of 6-aminonicotinamide (6-AN)
- Budihardjo, I. I., et al. (1998).
- Ramalakshmi, N., et al. (2009).
- Lin, X., et al. (2006). Cell-interdependent cisplatin killing by Ku/DNA-dependent protein kinase signaling transduced through gap junctions. Proceedings of the National Academy of Sciences, 103(36), 13495-13500.
- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.15.
- Eriksson, M., et al. (2016). DKK1 is a potential novel mediator of cisplatin-refractoriness in non-small cell lung cancer cell lines. BMC Cancer, 16, 817.
- Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Crystal Structure Analysis of 5-Bromo-6-(diethylamino)nicotinic Acid
This guide provides an in-depth walkthrough of the methodologies and scientific rationale involved in the complete structural elucidation of 5-Bromo-6-(diethylamino)nicotinic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring a robust and reproducible scientific narrative from synthesis to final structural analysis.
Introduction: The Significance of Nicotinic Acid Scaffolds
Nicotinic acid (Niacin or Vitamin B3) and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1][2][3] Their biological importance is well-established, serving as precursors to essential coenzymes like NAD+ and NADP+.[4] The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties, leading to a vast array of compounds with therapeutic potential.[5]
5-Bromo-6-(diethylamino)nicotinic acid is a compound of interest that combines several key features:
-
The Nicotinic Acid Core: Provides a biocompatible and synthetically versatile base.
-
5-Bromo Substitution: The bromine atom serves as a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the creation of diverse molecular libraries.[1] It also introduces the potential for halogen bonding, a significant non-covalent interaction in crystal engineering.
-
6-Diethylamino Group: This electron-donating group significantly alters the electronic profile of the pyridine ring, influencing its reactivity, basicity, and potential for intermolecular interactions.
Determining the precise three-dimensional atomic arrangement through single-crystal X-ray diffraction (SCXRD) is paramount.[6][7] This technique provides unequivocal data on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the material's bulk properties, such as solubility, stability, and crystal packing.[8][9] Such information is critical for structure-activity relationship (SAR) studies and rational drug design.
Synthesis and Generation of Diffraction-Quality Crystals
A robust and reproducible synthesis is the prerequisite for any structural analysis. The target compound can be prepared through a multi-step synthesis starting from nicotinic acid or a related precursor.
Proposed Synthetic Protocol
A plausible synthetic route involves the bromination of nicotinic acid, followed by functionalization to introduce the diethylamino group.
Step 1: Synthesis of 5-Bromonicotinic Acid This foundational step can be achieved by the direct bromination of nicotinic acid. The use of thionyl chloride to form the acyl chloride intermediate facilitates the electrophilic substitution.[1][10]
-
To a mixture of nicotinic acid (1.0 eq) and a catalytic amount of powdered iron (e.g., 2 wt%), add thionyl chloride (2.4 eq).
-
Heat the mixture to approximately 70-80°C.
-
Add bromine (1.9 eq) dropwise over a period of 2 hours while maintaining the temperature.
-
Reflux the reaction mixture for 6-12 hours until the reaction is complete (monitored by TLC or LC-MS).[10][11]
-
After cooling, carefully hydrolyze the mixture with water and adjust the pH to ~3 to precipitate the product.
-
Filter and recrystallize the crude product from a suitable solvent like ethanol to yield pure 5-bromonicotinic acid.
Step 2: Introduction of the Diethylamino Group The subsequent step involves a nucleophilic aromatic substitution to replace a suitable leaving group at the 6-position with diethylamine. This often requires the synthesis of an intermediate like 5-Bromo-6-chloronicotinic acid.
-
Synthesize 5-Bromo-6-chloronicotinic acid from a suitable precursor.
-
In a sealed reaction vessel, dissolve 5-Bromo-6-chloronicotinic acid (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Add diethylamine (2.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).
-
Heat the reaction mixture at 100-120°C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), and purify using column chromatography to obtain 5-Bromo-6-(diethylamino)nicotinic acid.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining a high-quality single crystal is often the most challenging step in SCXRD analysis.[7][12] The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a single, defect-free lattice.
Causality: Rapid precipitation leads to the formation of microcrystalline powder or amorphous solid, which is unsuitable for single-crystal diffraction. Slow crystal growth minimizes the incorporation of impurities and allows the crystal lattice to form with minimal defects.
Recommended Crystallization Protocol: Slow Evaporation & Vapor Diffusion
-
Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, acetone, and mixtures thereof) to find a system where the compound is moderately soluble.
-
Slow Evaporation Method:
-
Prepare a nearly saturated solution of the compound in a chosen solvent system at room temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow it to stand for several days to weeks.
-
-
Vapor Diffusion Method: This is a highly effective method for growing high-quality crystals from milligram quantities of material.[13]
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar (the "chamber") that contains a larger volume of a more volatile solvent in which the compound is poorly soluble (the "anti-solvent").
-
Over time, the anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the compound and inducing slow crystallization. A common system is using ethyl acetate as the solvent and hexane as the anti-solvent.
-
Comprehensive Structural and Physicochemical Characterization
A multi-technique approach is essential for the unambiguous characterization of the synthesized compound.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the definitive method for determining the atomic and molecular structure of a crystalline material.[6][8]
Experimental Workflow for SCXRD
Caption: The workflow for single-crystal X-ray structure determination.
Detailed Protocol:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[8] The sample is then flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[9] Monochromatic X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on an area detector.[14]
-
Data Processing: The collected images are processed to integrate the intensities of the thousands of diffracted reflections. The data is corrected for experimental factors (e.g., Lorentz and polarization effects) and scaled.[14] The unit cell parameters and crystal lattice symmetry are determined from the positions of the reflections.
-
Structure Solution and Refinement:
-
Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.[6]
-
Refinement: This initial model is refined against the experimental data using a least-squares minimization algorithm.[15] In this iterative process, atomic positions and atomic displacement parameters (which model thermal vibrations) are adjusted to achieve the best possible fit between the calculated and observed diffraction intensities. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Spectroscopic and Thermal Analysis
These techniques provide complementary information to confirm the identity and purity of the bulk sample.
-
FT-IR Spectroscopy: Provides information about the functional groups present in the molecule. Expected characteristic peaks for 5-Bromo-6-(diethylamino)nicotinic acid would include O-H stretching for the carboxylic acid, C=O stretching, C=C and C=N stretching for the aromatic ring, and C-H stretching for the alkyl groups.[16]
-
NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure by showing the chemical environment, connectivity, and number of different types of protons and carbon atoms. The number of signals, their chemical shifts, and splitting patterns in the NMR spectra should be consistent with the proposed structure.
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability, melting point, and decomposition behavior of the compound.[17][18][19] This is crucial for understanding its stability for pharmaceutical applications.
In-Depth Analysis of the Crystal Structure
The refined crystal structure provides a wealth of precise information. The following sections describe the expected structural features of 5-Bromo-6-(diethylamino)nicotinic acid based on its chemical nature.
Molecular Structure with Atom Numbering Scheme
Caption: Proposed molecular structure and atom numbering scheme.
Tabulated Crystallographic Data
The results of a successful SCXRD experiment are summarized in a standardized table.
| Parameter | Value (Exemplary) |
| Chemical Formula | C₁₀H₁₃BrN₂O₂ |
| Formula Weight | 273.13 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.512(3) Å |
| b | 15.234(5) Å |
| c | 9.145(4) Å |
| β | 105.34(2)° |
| Volume | 1141.2(7) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.589 Mg/m³ |
| Data Collection & Refinement | |
| Reflections Collected | 9865 |
| Independent Reflections | 2510 [R(int) = 0.045] |
| Final R indices [I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.095 |
| R indices (all data) | R₁ = 0.052, wR₂ = 0.108 |
| Goodness-of-fit (F²) | 1.05 |
Molecular Geometry: Bond Lengths and Angles
The analysis provides precise measurements of bond lengths and angles, confirming the covalent structure and revealing any geometric distortions caused by electronic or steric effects.
| Bond/Angle | Length (Å) / Angle (°) | Bond/Angle | Length (Å) / Angle (°) |
| Br1–C5 | 1.895(2) | C3–C7–O1 | 122.5(3) |
| C6–N2 | 1.368(3) | C3–C7–O2 | 114.8(3) |
| C7–O1 | 1.251(3) | O1–C7–O2 | 122.7(3) |
| C7–O2 | 1.289(3) | C5–C6–N1 | 123.1(2) |
| N1–C2 | 1.334(3) | C5–C6–N2 | 118.9(2) |
Note: These are representative values.
Supramolecular Assembly and Intermolecular Interactions
Nicotinic acid derivatives are well-known for forming robust hydrogen-bonded networks. The primary interaction expected is the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups of two adjacent molecules.
Key Intermolecular Interactions
Caption: Carboxylic acid dimer formation via hydrogen bonds.
Hydrogen Bond Geometry Table
| D–H···A | d(D–H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |
| O2–H2···O1ⁱ | 0.84 | 1.81 | 2.645(3) | 175 |
Symmetry code: (i) -x+1, -y, -z+1
Beyond this primary interaction, the crystal packing is likely stabilized by weaker C–H···O and C–H···N interactions involving the ethyl groups and the pyridine ring. The bromine atom at the 5-position may also engage in halogen bonding (Br···O or Br···N) with neighboring molecules, further influencing the three-dimensional architecture.
Conclusion and Outlook
This guide has outlined a comprehensive, field-proven workflow for the definitive structural analysis of 5-Bromo-6-(diethylamino)nicotinic acid. By integrating synthesis, advanced crystallization techniques, and multi-faceted characterization, a complete and unambiguous picture of the compound's molecular and supramolecular features can be achieved.
The precise structural data obtained from SCXRD analysis is invaluable. It provides a foundational understanding of the molecule's conformation and interaction patterns, which directly informs efforts in drug discovery to optimize binding affinity, solubility, and other critical pharmaceutical properties. The methodologies described herein represent a gold standard for the characterization of novel chemical entities, ensuring both scientific rigor and reproducibility.
References
-
Chemical Crystallization | SPT Labtech. SPT Labtech. [Link]
-
Webinar – Thermal Analysis of Organic Compounds - Mettler Toledo. Mettler Toledo. [Link]
-
Thermal Analysis of Organic Compounds. AZoM.com. (2018, June 27). [Link]
-
X-ray crystallography - Wikipedia. Wikipedia. [Link]
-
X-ray single-crystal diffraction | FZU. Institute of Physics of the Czech Academy of Sciences. [Link]
-
Single-crystal X-ray Diffraction - SERC (Carleton). Carleton College. (2007, May 17). [Link]
-
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry. (2023, March 1). [Link]
-
Advanced crystallisation methods for small organic molecules - ePrints Soton. University of Southampton. (2023, March 1). [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC. National Center for Biotechnology Information. [Link]
-
Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]
-
Principles of thermal analysis | Analytical Chemistry... - Fiveable. Fiveable. (2025, August 15). [Link]
-
Spectroscopic Characterization of Disulfiram and Nicotinic Acid after Biofield Treatment. (2015, October 13). [Link]
-
SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES - Jetir.Org. JETIR. [Link]
-
X-ray data processing - PMC. National Center for Biotechnology Information. [Link]
-
12: Refining X-ray Crystal Structures - Books - The Royal Society of Chemistry. Royal Society of Chemistry. (2019, July 24). [Link]
-
FT-IR spectra of Nicotinic acid (a) control and (b) treated. - ResearchGate. ResearchGate. [Link]
-
Chemical structure of nicotinic acid derivatives and related compounds 1-5. - ResearchGate. ResearchGate. [Link]
-
Nicotinic Acid | C6H5NO2 | CID 938 - PubChem. National Center for Biotechnology Information. [Link]
-
Nicotinic Acid/Niacin (3-pyridinecarboxylic acid) - SIELC Technologies. SIELC Technologies. (2005, January 12). [Link]
- RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents.
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. (2025, June 3). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nicotinic Acid/Niacin (3-pyridinecarboxylic acid) | SIELC Technologies [sielc.com]
- 4. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. X-ray single-crystal diffraction | FZU [fzu.cz]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mt.com [mt.com]
- 18. azom.com [azom.com]
- 19. fiveable.me [fiveable.me]
The Strategic Utilization of Pyridine-3-Carboxylic Acid Derivatives as Building Blocks in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, heterocyclic scaffolds dictate the pharmacokinetic and pharmacodynamic success of novel therapeutics. Among these, pyridine-3-carboxylic acid (commonly known as nicotinic acid) and its derivatives stand out as highly versatile building blocks. The inherent electron-deficient nature of the aromatic pyridine ring facilitates robust
Target Engagement and Biological Pathways
The structural plasticity of pyridine-3-carboxylic acid allows it to be engineered into highly selective inhibitors across diverse therapeutic areas.
Anti-Inflammatory Agents and COX-2 Selectivity
The nicotinic acid core is the foundational building block for fenamate non-steroidal anti-inflammatory drugs (NSAIDs) such as niflumic acid and flunixin. However, the presence of a free carboxylic acid group is a primary driver of gastrointestinal (GI) toxicity, including ulceration and bleeding. To circumvent this, modern drug design employs esterification or amidation at the C-3 position. Masking the acidic group not only mitigates GI toxicity but, when combined with specific substructures like sulfonamides, synergistically enhances selectivity for the COX-2 isoenzyme over COX-1 2.
Kinase Inhibition (TBK1/IKKε)
In the development of anti-obesity and anti-inflammatory therapeutics, pyridine-3-carboxylic acid derivatives such as amlexanox analogs have shown significant promise. Mechanistically, the amino pyridine moiety binds the kinase hinge region in a canonical type-1, DFG-in mode. Crucially, the C-3 carboxylic acid forms a direct hydrogen bond with the Thr156 residue of TBK1. Preserving this interaction—or utilizing precise acid bioisosteres—is mandatory for maintaining target potency 3.
The GPR109A Pathway and Vasodilation
When developing nicotinic acid derivatives, researchers must account for off-target effects, most notably skin flushing. Nicotinic acid activates the G protein-coupled receptor GPR109A, initiating a signaling cascade that releases arachidonic acid, which is subsequently converted into vasodilatory prostaglandins 4.
Fig 1. GPR109A receptor signaling pathway activated by nicotinic acid derivatives.
Quantitative Structure-Activity Relationships (SAR)
The versatility of the pyridine-3-carboxylic acid scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. Table 1 summarizes key quantitative data across various therapeutic targets.
Table 1: Biological Activity Profiles of Pyridine-3-Carboxylic Acid Derivatives
| Derivative Scaffold | Target / Assay | Potency (IC50 / MIC) | Primary Application | Reference |
| Amlexanox Analogs (A-ring substituted) | TBK1 / IKKε Kinases | IC50 = 210 nM | Anti-obesity / Anti-inflammatory | [[3]]() |
| Nicotinic acid derivative (2h) | DPPH Radical Scavenging | IC50 = 12.88 µM | Antioxidant / Anti-diabetic | [[5]]() |
| N-acylhydrazone nicotinic acid (3f) | E. coli (FAB protein) | MIC = 3.12 µg/mL | Antimicrobial | 6 |
| Sulfonamide-nicotinic acid hybrids | COX-2 | >100-fold Selectivity | GI-safe Anti-inflammatory | 2 |
Advanced Synthetic Methodologies & Self-Validating Protocols
As application scientists, we prioritize synthetic routes that offer high atom economy, preserve sensitive functional groups, and allow for late-stage diversification.
Fig 2. Synthetic workflow for late-stage diversification of pyridine-3-carboxylic acid scaffolds.
Protocol 1: Mild Steglich-Type Esterification/Amidation
Causality Rationale: Traditional Fischer esterification requires harsh acidic reflux, which can degrade sensitive nucleophiles or cause unwanted side reactions on the pyridine ring. The Steglich approach utilizes 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) to activate the C-3 carboxylate into an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a superior acyl transfer catalyst, suppressing the formation of unreactive N-acylureas and driving the reaction forward at room temperature 5.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve pyridine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert N₂ atmosphere. Add EDCI (1.2 eq) and DMAP (0.1 eq). Stir for 15 minutes to ensure complete activation.
-
Nucleophile Addition: Add the corresponding phenol or amine (1.0 eq) dropwise. Stir at ambient temperature for 4–6 hours.
-
Self-Validation / QC: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the baseline carboxylic acid spot and the emergence of a distinct, higher Rf UV-active spot validates the conversion.
-
Purification: Quench the reaction with distilled water. Wash the organic layer sequentially with 0.5 M HCl (to remove DMAP and unreacted amine), saturated NaHCO₃ (to remove unreacted nicotinic acid), and brine. Note: This sequential washing is a self-validating purification system that guarantees the crude product is free of ionic byproducts prior to column chromatography. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Protocol 2: Late-Stage Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Causality Rationale: Synthesizing complex analogs de novo to build a Structure-Activity Relationship (SAR) profile is highly inefficient. By installing a halogen (e.g., bromine) on the pyridine core early in the synthesis, researchers can employ late-stage palladium-catalyzed cross-coupling. This allows the rapid introduction of diverse aryl/alkyl groups at the final step, drastically accelerating library generation 3.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the brominated nicotinic acid intermediate (1.0 eq), an appropriate arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq). Causality Check: K₂CO₃ is essential to form a reactive boronate complex, accelerating the transmetalation step with the palladium center.
-
Catalyst Addition: Add Pd(OAc)₂ (0.05 eq). Suspend the mixture in a DMF/H₂O (4:1) solvent system.
-
Self-Validation / QC: Degas the mixture via three freeze-pump-thaw cycles or rigorous N₂ sparging for 15 minutes. The self-validation of this step is the prevention of palladium black precipitation (catalyst deactivation by oxygen) during heating.
-
Execution: Heat the reaction mixture at 80–100 °C for 12 hours. Complete consumption of the bromide starting material on LC-MS validates the catalytic cycle's efficiency. Filter through a pad of Celite to remove the catalyst, extract with EtOAc, and purify via flash chromatography.
Conclusion
Pyridine-3-carboxylic acid derivatives are indispensable tools in the medicinal chemist's arsenal. By understanding the specific hydrogen-bonding dynamics of the C-3 carboxylate and leveraging robust, late-stage synthetic methodologies like Steglich coupling and palladium-catalyzed cross-coupling, drug development professionals can rapidly generate highly selective, efficacious, and safe therapeutic candidates.
References
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.
- Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PMC.
- Synthesis, Characterization, Molecular Docking and Antimicrobial Activity of Nicotinic Acid Derived N-acylhydrazones. Der Pharma Chemica.
- The Evolving Landscape of 5-Bromonicotinic Acid Derivatives: A Technical Overview of Biological Activities. Benchchem.
- Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PMC.
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. BUE Scholar.
Sources
- 1. dovepress.com [dovepress.com]
- 2. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 3. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
Predictive Metabolic Profiling and Structural Optimization of Diethylamino-Substituted Pyridines
The Pharmacochemical Context of Diethylamino-Pyridines
In modern medicinal chemistry, the diethylamino-substituted pyridine motif is a highly versatile scaffold. The basicity and polarity of the tertiary diethylamino group are often essential for high-affinity interactions with target receptors, including GPCRs, kinases, and bacterial efflux pumps1. Concurrently, the pyridine ring offers a robust, electron-deficient aromatic system that serves as an excellent hydrogen-bond acceptor.
However, this combination presents a distinct metabolic liability. While the electron-deficient nature of the pyridine ring provides inherent stability against direct aromatic oxidation, the
Mechanistic Pathways of Biotransformation
To rationally optimize these compounds, one must understand the exact causality of their degradation. The primary route of clearance for diethylamino groups is CYP450-catalyzed oxidative N-dealkylation.
Mechanistically, the CYP450 enzyme (often CYP3A4 or CYP2D6) abstracts an electron/hydrogen from the alkyl group, resulting in the hydroxylation of the
Mechanistic pathway of CYP450-mediated oxidative N-dealkylation of a diethylamino group.
In Vitro Metabolic Stability Assessment: A Self-Validating Protocol
To predict the hepatic clearance of these molecules, we rely on the in vitro liver microsomal stability assay. Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes, containing a high concentration of membrane-bound CYP450 enzymes3.
Causality Behind Experimental Choices
-
Why Microsomes? They provide a concentrated, physiologically relevant pool of Phase I metabolic enzymes without the complexities of intact cells (like membrane permeability barriers).
-
Why NADPH? CYP450 enzymes are monooxygenases that require an electron donor to reduce the heme-iron and activate molecular oxygen.
-nicotinamide adenine dinucleotide phosphate (NADPH) serves as this obligate cofactor. -
Why 37°C? Reactions must be incubated at human physiological temperature to accurately reflect in vivo enzymatic kinetics.
-
Why Acetonitrile (ACN) Quenching? Cold ACN instantly denatures the CYP enzymes to halt the reaction at precise time points, while simultaneously precipitating proteins to allow for clean LC-MS/MS extraction.
Step-by-Step Methodology
A robust assay must be a self-validating system. This means incorporating both positive controls (to verify enzyme activity) and negative controls (to rule out chemical degradation).
-
System Preparation: Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Prepare a master mix in 100 mM potassium phosphate buffer (pH 7.4) such that the final protein concentration will be 0.5 mg/mL.
-
Compound Addition: Add the diethylamino-pyridine test compound to the master mix at a final concentration of 1 µM. Keep the organic solvent (e.g., DMSO) below 0.1% to prevent enzyme inhibition.
-
Self-Validation Setup (Controls):
-
Positive Control: Run a parallel incubation with a known rapidly metabolized drug (e.g., Imipramine or Terfenadine).
-
Negative Control (-NADPH): Run a parallel incubation of the test compound without NADPH to monitor for non-CYP-mediated instability.
-
-
Pre-incubation: Pre-warm the mixtures in a shaking incubator at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Time-Course Sampling: At precise intervals (0, 5, 10, 15, 30, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.
-
Reaction Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile containing a stable-isotope-labeled Internal Standard (IS).
-
Quantification: Centrifuge the quenched plates at 5500 rpm for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of the parent compound remaining.
Step-by-step experimental workflow for the in vitro liver microsomal stability assay.
Structure-Activity Relationships (SAR) and In Silico Optimization
When a diethylamino-pyridine exhibits poor metabolic stability (e.g.,
By constraining the alkyl chains into cyclic amines (e.g., pyrrolidine, piperazine, or thiomorpholine), we can introduce steric hindrance and alter the electron density of the nitrogen, significantly extending the half-life. The table below summarizes the quantitative impact of replacing the diethylamino group on a pyranopyridine scaffold, demonstrating how structural rigidity directly correlates with metabolic longevity4.
Table 1: Impact of Amine Substitution on Microsomal Stability (
| Amine Substituent on Pyridine Scaffold | Microsomal Stability | Cytotoxicity | Mechanistic Rationale for Stability Shift |
| Diethylamino (Parent) | 38.2 | 6.3 | Open-chain |
| Pyrrolidinyl | 20.2 | Ring strain slightly increases electron density, accelerating oxidation despite cyclization. | |
| 4-Methylpiperazinyl | 14.4 | 6.3 | Introduction of a second basic nitrogen creates a new site for rapid N-demethylation. |
| Homopiperazinyl | 20.3 | 12.5 | Larger ring size increases lipophilicity and CYP active-site affinity. |
| Thiomorpholinyl | > 100.0 | 1.6 | Sulfur atom acts as an electron sink, deactivating the adjacent nitrogen and blocking |
Data adapted from SAR studies on pyranopyridine efflux pump inhibitors.
As seen above, converting the diethylamino group to a thiomorpholine ring extends the half-life to over 100 minutes. The sulfur atom alters the electronic distribution, making the
Conclusion
Predicting and mitigating the metabolic liabilities of diethylamino-substituted pyridines requires a synthesis of mechanistic enzymology and rigorous in vitro testing. By understanding the causality of N-dealkylation and utilizing self-validating microsomal assays, researchers can confidently map the metabolic fate of their compounds. When instability is identified, rational SAR strategies—such as conformational restriction or electronic deactivation via heteroatom substitution—serve as reliable pathways to optimize pharmacokinetic profiles without sacrificing target affinity.
References
- Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: Semantic Scholar / Molecules
- The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction Source: PMC - NIH
- Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes Source: Springer N
- Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors Source: PMC - NIH
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Bromine Effect: A Technical Guide to the Modulated Reactivity of Nicotinic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms, particularly bromine, into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a deep dive into the electronic effects of bromine substitution on the reactivity of nicotinic acid, a vital heterocyclic motif. As a senior application scientist, the following sections will elucidate the nuanced interplay of inductive and resonance effects, their tangible impact on synthetic strategies, and their implications for drug design and development. We will explore not just the "what" but the "why" behind the observed reactivity, offering field-proven insights and detailed experimental protocols.
The Dual Nature of Bromine's Electronic Influence on the Nicotinic Acid Scaffold
The introduction of a bromine atom onto the nicotinic acid ring fundamentally alters its electronic landscape. This is a consequence of the halogen's ability to exert two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the pyridine ring through the sigma bond. This effect is distance-dependent, being most pronounced at the carbon atom directly attached to the bromine and diminishing with distance.
-
Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the pi-system of the pyridine ring. This electron-donating effect is most significant at the ortho and para positions relative to the bromine substituent.
The net electronic effect of bromine is a delicate balance between these two forces. Generally, the inductive effect is stronger, leading to an overall deactivation of the aromatic ring towards electrophilic substitution. However, the resonance effect plays a crucial role in directing the regioselectivity of certain reactions and influencing the stability of reaction intermediates.
The position of the bromine atom on the nicotinic acid ring dictates the precise nature of these electronic perturbations, leading to distinct reactivity profiles for each isomer. This guide will focus on the commercially available and synthetically relevant 2-, 5-, and 6-bromo isomers.
Positional Isomerism: A Study in Contrasting Reactivity
The placement of the bromine atom on the nicotinic acid scaffold has profound consequences for the molecule's acidity, basicity, and reactivity in key synthetic transformations.
Impact on Acidity and Basicity (pKa)
The electron-withdrawing nature of bromine influences the acidity of the carboxylic acid group and the basicity of the pyridine nitrogen. A lower pKa for the carboxylic acid indicates a stronger acid, while a lower pKa for the pyridinium ion corresponds to a less basic pyridine.
| Compound | Carboxylic Acid pKa (Predicted) | Pyridinium pKa (Predicted) |
| Nicotinic Acid | 4.85 | 2.07 |
| 5-Bromonicotinic Acid | 3.08 ± 0.10[1] | ~1.5 (estimated) |
| 6-Bromonicotinic Acid | 3.24 ± 0.10[2] | ~1.3 (estimated) |
The data, although predicted, illustrates that bromination increases the acidity of the carboxylic acid and decreases the basicity of the pyridine nitrogen, consistent with the overall electron-withdrawing effect of bromine.
Spectroscopic Signatures of Electronic Effects
The electronic perturbations caused by bromine substitution are readily observable through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy: The electron-withdrawing effect of bromine generally leads to a downfield shift (higher ppm) of the signals for the ring protons and carbons in ¹H and ¹³C NMR spectroscopy, respectively. The magnitude of this shift is dependent on the position of the bromine atom.
| Compound | ¹H NMR (DMSO-d₆, ppm) | ¹³C NMR (DMSO-d₆, ppm) |
| 5-Bromonicotinic Acid | 9.05 (s, 1H), 8.95 (s, 1H), 8.42 (s, 1H)[3] | Specific data not readily available |
| 6-Bromonicotinic Acid | 9.03 (s, 1H), 8.08 (d, 1H), 7.64 (d, 1H) | Specific data not readily available |
IR Spectroscopy: The inductive effect of bromine influences the electron density around the carbonyl group of the carboxylic acid. A stronger electron-withdrawing effect leads to a higher frequency (wavenumber) for the C=O stretching vibration in the IR spectrum. This is because the inductive withdrawal of electrons strengthens the carbonyl double bond.[4]
| Compound | C=O Stretch (cm⁻¹) |
| Nicotinic Acid | ~1700-1725 |
| Bromonicotinic Acids | Expected >1710 |
Synthetic Utility: A Tale of Two Reaction Pathways
The bromine atom on the nicotinic acid ring serves as a versatile handle for a variety of synthetic transformations, primarily nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The position of the bromine atom is a critical determinant of the feasibility and outcome of these reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, making it more susceptible to nucleophilic attack than a benzene ring. This reactivity is further enhanced by the presence of electron-wthdrawing groups. In the context of bromonicotinic acids, the positions ortho and para to the ring nitrogen (C2, C4, and C6) are activated towards SNAr.[5] This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, a stabilizing interaction.[6]
The reactivity of bromopyridines in SNAr reactions generally follows the order: 4-bromopyridine > 2-bromopyridine >> 3-bromopyridine. Consequently, 2-bromo and 6-bromonicotinic acids are significantly more reactive in SNAr reactions than 5-bromonicotinic acid.
dot graph SNAr_Reactivity { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Relative Reactivity of Bromonicotinic Acid Isomers in SNAr.
Experimental Protocol: SNAr of 2-Bromonicotinic Acid Derivative
This protocol describes a typical procedure for the substitution of the bromine atom in a 2-bromonicotinic acid derivative with an amine.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2-bromonicotinic acid ester (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP).
-
Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in all bromonicotinic acid isomers is amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern drug discovery. These reactions allow for the facile construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction couples the bromonicotinic acid with a boronic acid or boronate ester. It is a robust and widely used method for the synthesis of biaryl compounds.[7]
Heck Coupling: The Heck reaction involves the coupling of the bromonicotinic acid with an alkene to form a substituted alkene.[8][9]
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the bromonicotinic acid and a terminal alkyne, yielding an alkynylpyridine derivative.[10][11][12][13][14]
Buchwald-Hartwig Amination: This powerful reaction enables the formation of a carbon-nitrogen bond between the bromonicotinic acid and a primary or secondary amine.[4][15][16][17][18]
dot graph Cross_Coupling_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
General Workflow for Pd-Catalyzed Cross-Coupling Reactions.
Experimental Protocol: Sonogashira Coupling of 5-Bromonicotinic Acid Derivative [10][12]
This protocol outlines a general procedure for the Sonogashira coupling of a 5-bromonicotinic acid derivative with a terminal alkyne.
-
Reaction Setup: To a dry Schlenk flask, add the 5-bromonicotinic acid ester (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%) under an inert atmosphere.
-
Solvent and Reagent Addition: Add an anhydrous, deoxygenated solvent (e.g., DMF or toluene) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.). Finally, add the terminal alkyne (1.1-1.2 eq.) via syringe.
-
Reaction: Heat the reaction mixture to a temperature between 60-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic extracts, dry over a drying agent, and concentrate. Purify the crude product by column chromatography.
Implications for Drug Development: The "Bromine Advantage"
The introduction of a bromine atom into the nicotinic acid scaffold can have several beneficial effects in the context of drug design and development.[11][19]
-
Enhanced Binding Affinity: Bromine can participate in halogen bonding, a non-covalent interaction between the electrophilic region on the bromine atom (the σ-hole) and a nucleophilic atom (e.g., oxygen or nitrogen) on a biological target such as a protein. This can lead to a significant increase in binding affinity and selectivity.
-
Modulation of Physicochemical Properties: Bromination increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: The C-Br bond is generally stable to metabolic degradation. The introduction of bromine can block sites of potential metabolism on the aromatic ring, thereby increasing the metabolic stability and half-life of the drug.
-
Synthetic Handle: As detailed in the previous section, the bromine atom provides a convenient point for chemical modification, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.[20]
Case Study: Nicergoline
Nicergoline is a vasodilator used to treat cerebrovascular and peripheral vascular disorders. It is an ergoline derivative that incorporates a 5-bromonicotinic acid moiety. While detailed SAR studies are proprietary, the presence of the 5-bromonicotinoyl group is crucial for its pharmacological activity. The bromine atom likely contributes to the overall electronic properties and steric bulk of the ligand, influencing its interaction with adrenergic and serotonergic receptors.
dot graph Drug_Development_Cycle { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Role of Bromination in the Drug Development Cycle.
Conclusion
The substitution of a bromine atom on the nicotinic acid ring is a powerful strategy for modulating its chemical reactivity and pharmacological properties. The electronic effects of bromine, a combination of induction and resonance, are highly dependent on its position, leading to distinct reactivity profiles for each isomer. A thorough understanding of these effects is paramount for the rational design of synthetic routes and the optimization of lead compounds in drug discovery. The bromonicotinic acid scaffold, with its tunable reactivity and beneficial influence on pharmacokinetic and pharmacodynamic properties, will undoubtedly continue to be a valuable building block in the development of new therapeutics.
References
-
Nowak, M., Głowacka, I. E., & Szymański, P. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3). Retrieved from [Link]
-
Nowak, M., Głowacka, I. E., & Szymański, P. (2025). Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate. Retrieved from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]
-
1H- and 13C-NMR for. (n.d.). Rsc.org. Retrieved from [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. (n.d.). Retrieved from [Link]
-
Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. (n.d.). Retrieved from [Link]
-
Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. (n.d.). Retrieved from [Link]
-
hammett substituent constants: Topics by Science.gov. (n.d.). Retrieved from [Link]
-
1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants.... (n.d.). ResearchGate. Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). Retrieved from [Link]
-
The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022, August 1). Spectroscopy Online. Retrieved from [Link]
-
Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]
-
chemical shifts. (n.d.). Retrieved from [Link]
-
1 H-and 13 C-NMR chemical shifts for compound 5.. (n.d.). ResearchGate. Retrieved from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]
-
1 H NMR and 13 C NMR shifts of compounds 1-4 (in CDCl 3 , δ in ppm, and.... (n.d.). ResearchGate. Retrieved from [Link]
-
Aromatic Nucleophilic Substitution | Dalal Institute. (n.d.). Retrieved from [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
6-Bromonicotinic acid | C6H4BrNO2 | CID 238932. (n.d.). PubChem. Retrieved from [Link]
-
CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]
-
Approximate 1H and 13C NMR Shifts | PDF | Carbon Compounds | Organic Chemistry. (n.d.). Scribd. Retrieved from [Link]
-
Structure Activity Relationship Of Drugs. (n.d.). Retrieved from [Link]
-
(PDF) Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. (2025, October 8). ResearchGate. Retrieved from [Link]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024, July 10). Frontiers. Retrieved from [Link]
-
Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. (n.d.). MDPI. Retrieved from [Link]
-
13 C NMR Chemical Shifts. (2022, March 9). Oregon State University. Retrieved from [Link]
-
Buchwald-Hartwig & Sonogashira Reactions | PDF. (n.d.). Scribd. Retrieved from [Link]
-
Synthesis of 2-amino-6-bromopyridine. (n.d.). Retrieved from [Link]
-
Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. (n.d.). Fraunhofer-Publica. Retrieved from [Link]
-
6-Bromonicotinic acid | CAS#:6311-35-9 | Chemsrc. (2025, August 20). Retrieved from [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
(PDF) New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Infrared Spectrometry. (n.d.). MSU chemistry. Retrieved from [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. 5-Bromonicotinic acid(20826-04-4) 1H NMR spectrum [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 19. scholarworks.uark.edu [scholarworks.uark.edu]
- 20. benchchem.com [benchchem.com]
Suzuki-Miyaura coupling conditions for 5-Bromo-6-(diethylamino)nicotinic acid
An Application Guide for the Suzuki-Miyaura Coupling of 5-Bromo-6-(diethylamino)nicotinic acid
Introduction: Strategic C-C Bond Formation in Nicotinic Acid Scaffolds
Nicotinic acid derivatives are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents. The ability to functionalize the pyridine ring at specific positions is crucial for modulating biological activity, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for forming carbon-carbon bonds.[1][2] This application note provides a detailed guide to the specific challenges and optimal conditions for the Suzuki-Miyaura coupling of 5-Bromo-6-(diethylamino)nicotinic acid, a substrate with unique electronic and functional group considerations.
Key Considerations for a Challenging Substrate
The successful coupling of 5-Bromo-6-(diethylamino)nicotinic acid is not trivial and requires careful consideration of its distinct structural features. A standard protocol may prove inefficient without addressing the following points:
-
Electronic Effects : The substrate features a strong electron-donating diethylamino group at the 6-position, ortho to the bromine. This electron-rich nature can render the C-Br bond less electrophilic, potentially slowing the rate-limiting oxidative addition step of the palladium catalyst.[3][4] Catalyst systems with highly active, electron-rich ligands are often required to overcome this hurdle.
-
The Carboxylic Acid Moiety : The presence of a carboxylic acid introduces two primary challenges. Firstly, its acidic proton will be deprotonated by the base required for the catalytic cycle, necessitating the use of additional base equivalents. Secondly, compounds with labile protons, such as carboxylic acids and primary amines, can sometimes be poor partners in coupling reactions without appropriate protection strategies, though many modern catalyst systems show tolerance.[5][6]
-
Solubility and Base Selection : The nicotinic acid substrate and its corresponding carboxylate salt may have limited solubility in purely organic solvents. Furthermore, the choice of base is critical not only for activating the boronic acid but also for ensuring the deprotonation of the nicotinic acid without interfering with the catalyst's activity.
Optimized Protocol Components: A Mechanistic Rationale
Based on established principles for coupling electron-rich heteroaryl halides and substrates bearing acidic functional groups, the following components are recommended.
Catalyst System: Palladium Source and Ligand
The choice of catalyst is paramount. While Pd(PPh₃)₄ is a classic choice, more robust and active systems are often required for challenging substrates.[7]
-
Palladium Pre-catalyst : Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is an excellent choice as a Pd(0) source. It is relatively air-stable and readily forms the active catalytic species in solution.
-
Ligand : A bulky, electron-rich phosphine ligand is recommended to facilitate the oxidative addition to the electron-rich pyridine ring. Tri-tert-butylphosphine (P(tBu)₃) or related Buchwald-type ligands are highly effective. These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species.[3]
Base: Stoichiometry and Type
The base is crucial for the transmetalation step and for neutralizing the acidic substrate.
-
Recommended Base : Potassium phosphate (K₃PO₄) is a strong inorganic base that has shown broad utility in Suzuki couplings, particularly with heteroaromatic substrates.[5] Alternatively, an organic base like tetraethylammonium hydroxide can be highly effective for nicotinic acid substrates, as it can help to solubilize the reactants.[8]
-
Stoichiometry : A minimum of 3.0 equivalents of base is recommended. This accounts for one equivalent to deprotonate the nicotinic acid and two equivalents to facilitate the catalytic cycle (formation of the boronate complex).
Solvent System
A mixed solvent system is often optimal to dissolve both the organic and inorganic reagents.
-
Recommended Solvents : A mixture of an ethereal solvent like 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) provides a good medium for the reaction.[5][9] The water component is essential for dissolving the base and assisting in the transmetalation step. All solvents must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
Boron Reagent
-
Arylboronic Acids : These are the most common coupling partners. They are generally more reactive than their corresponding boronic esters.[3] A slight excess (1.1-1.5 equivalents) is typically used to drive the reaction to completion. The electronic nature of the boronic acid generally has a less pronounced effect on the reaction outcome compared to the halide partner.[5][10]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.
Caption: Step-by-step experimental workflow diagram.
Detailed Experimental Protocol
This protocol is a robust starting point for the coupling of various arylboronic acids with 5-Bromo-6-(diethylamino)nicotinic acid.
Materials and Equipment:
-
5-Bromo-6-(diethylamino)nicotinic acid
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.025 equiv, 2.5 mol%)
-
Tri-tert-butylphosphine (P(tBu)₃) (0.05 equiv, 5.0 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Round-bottom flask, condenser, magnetic stirrer
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard workup and purification glassware/equipment
Procedure:
-
Flask Preparation : To a dry round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-6-(diethylamino)nicotinic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Inert Atmosphere : Seal the flask with a septum and cycle between vacuum and an inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition : Under a positive pressure of inert gas, quickly add the palladium pre-catalyst Pd₂(dba)₃ (2.5 mol%) and the ligand P(tBu)₃ (5.0 mol%).
-
Solvent Addition : Add degassed 1,4-dioxane followed by degassed water via syringe to achieve a 4:1 or 5:1 solvent ratio. The total solvent volume should result in a substrate concentration of approximately 0.1 M.
-
Reaction : Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. [9]6. Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute with water and carefully acidify with 1M HCl to a pH of ~6-7. This will protonate the product's carboxylic acid.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 5-aryl-6-(diethylamino)nicotinic acid.
Quantitative Data Summary
The following table outlines the recommended stoichiometry and conditions for a typical reaction.
| Reagent/Parameter | Recommended Amount/Value | Rationale |
| 5-Bromo-6-(diethylamino)nicotinic acid | 1.0 equivalent | Limiting Reagent |
| Arylboronic Acid | 1.1 - 1.5 equivalents | Drives reaction to completion |
| Palladium Source (e.g., Pd₂(dba)₃) | 1 - 5 mol % | Catalytic amount |
| Ligand (e.g., P(tBu)₃) | 2 - 10 mol % | L:Pd ratio of 2:1 to 4:1 is typical |
| Base (e.g., K₃PO₄) | 3.0 - 4.0 equivalents | Neutralizes substrate and drives catalysis |
| Solvent System | 1,4-Dioxane/H₂O (4:1) | Balances solubility of reagents |
| Temperature | 80 - 100 °C | Provides thermal energy for catalysis |
| Atmosphere | Inert (N₂ or Argon) | Prevents catalyst degradation |
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. (n.d.). Benchchem.
- A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine. (n.d.). Benchchem.
- Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate.
- A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides. (2015, June 30). Organic Letters - ACS Publications. ACS.org.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). PMC.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). MDPI.
- Suzuki Miyaura coupling. (2021, November 21). ResearchGate.
- Suzuki reaction. (n.d.). Wikipedia.
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025, August 10).
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004, December 13). The Journal of Organic Chemistry - ACS Publications. ACS.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017, May 9). MDPI.
- Boronic Acids and Esters. (n.d.). Building Block / BOC Sciences.
- 5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry. (n.d.). Benchchem.
- Palladium (Pd)-based Photocatalysts for Suzuki Coupling Reactions: An Overview. (n.d.). ResearchGate.
- Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. (2025, August 6). ResearchGate.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020, September 21). MDPI.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). PubMed.
- Examples of boronic acids in pharmacologically relevant compounds. (n.d.). ResearchGate.
- (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025, October 16). ResearchGate.
- Boronic Acids. (n.d.). High Purity, Global Shipping - Frontier Specialty Chemicals.
- (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.).
- Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2009, August 27).
- Boronic acid derivatives. (n.d.). Fisher Scientific.
- Synthesis and biological activity of amides and nitriles of 2-arylamino-5-carboxy(carbethoxy)-6-methylnicotinic acids and 1-aryl-6-carbethoxy-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidines. (1991). Pharmaceutical Chemistry Journal, 25, 248-250.
- Synthesis of New Nicotinamides Starting from Monothiomalonanilide. (2025, November 11). MDPI.
- Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives. (n.d.). Scholars Research Library.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Lab Reporter [fishersci.se]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Optimizing amide bond formation with 5-Bromo-6-(diethylamino)nicotinic acid
Topic: Optimizing amide bond formation with 5-Bromo-6-(diethylamino)nicotinic acid Content Type: Application Note & Protocol
Focus: 5-Bromo-6-(diethylamino)nicotinic acid
Abstract
Synthesizing amides from 5-Bromo-6-(diethylamino)nicotinic acid (CAS: 1783760-98-4) presents a distinct set of chemoselective challenges. Unlike standard benzoic acid couplings, this substrate features a "push-pull" electronic system where the electron-donating diethylamino group at position 6 significantly increases the basicity of the pyridine nitrogen while electronically deactivating the C3-carboxylate toward nucleophilic attack. This guide outlines a process-optimized protocol to overcome zwitterionic solubility issues and competitive N-acylation, recommending T3P® (Propylphosphonic anhydride) as the superior reagent over HATU/EDC for scale-up and purity.
Strategic Analysis: The Substrate Challenge
To optimize the reaction, one must first understand the molecular behavior of 5-Bromo-6-(diethylamino)nicotinic acid in solution.
1.1 Electronic Deactivation & Basicity
The 6-diethylamino group (
-
Ring Nitrogen Basicity: The electron density is pushed into the pyridine ring, significantly raising the pKa of the ring nitrogen (N1) compared to unsubstituted nicotinic acid. This promotes zwitterion formation (internal salt between N1 and the C3-carboxylate), rendering the molecule insoluble in mild organic solvents (DCM, THF).
-
Carboxylate Deactivation: Resonance donation increases electron density at C3. While this makes the carboxylate oxygen more nucleophilic (good for attacking the coupling reagent), it renders the subsequent active ester intermediate less electrophilic, slowing down the attack by the amine partner.
1.2 Steric Environment
While the C3-carboxylic acid is not immediately flanked by the C5-Bromine or C6-Amino group, the bulk of the diethylamino group forces the substituents to adopt specific conformations. The primary steric risk is not at the coupling site, but rather the aggregation of the substrate due to intermolecular H-bonding and pi-stacking.
1.3 Mechanism of Interference (Visualized)
The following diagram illustrates the competitive pathways driven by the substrate's electronics.
Figure 1: Competitive pathways. The high basicity of the ring nitrogen promotes zwitterion formation and potential N-acylation interference.
Critical Optimization Parameters
2.1 Reagent Selection: The Case for T3P
While HATU is often the default for difficult couplings, it can be problematic here.[1] The guanidinium byproduct of HATU is difficult to remove from the basic pyridine product without column chromatography.
-
Recommendation: T3P (Propylphosphonic anhydride) (50% in EtOAc or DMF).
-
Why?
-
Driven by Entropy: T3P releases a cyclic triphosphate byproduct that is water-soluble.
-
Low Epimerization: Not strictly relevant here (achiral acid), but indicates a "softer" activation that reduces side reactions.
-
Scavenging: T3P works exceptionally well with pyridine as the solvent/base, which solubilizes the zwitterionic substrate.
-
2.2 Solvent & Base System[2]
-
Standard: DCM/DIEA (Fails due to insolubility).
-
Optimized: DMF/DIEA or EtOAc/Pyridine .
-
Note: For scale-up, EtOAc with 3-5 equivalents of Pyridine is preferred. The Pyridine acts as a cosolvent to break the zwitterionic lattice and as a base to sponge up the acidic byproduct of T3P.
-
Detailed Protocol
Method A: T3P-Mediated Coupling (Preferred for Scale & Purity)
Best for: Reactions where column chromatography is to be avoided.
Materials:
-
Substrate: 5-Bromo-6-(diethylamino)nicotinic acid (1.0 equiv)
-
Amine Partner: (1.1 equiv)
-
Reagent: T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 – 5.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (5–10 volumes)
Step-by-Step Procedure:
-
Solubilization: Charge a reaction vessel with the nicotinic acid derivative (1.0 equiv) and the Amine partner (1.1 equiv). Add EtOAc (5 volumes).
-
Observation: The mixture may appear as a slurry.
-
-
Base Addition: Add Pyridine (3.0 equiv) dropwise.
-
Checkpoint: Stir for 10 minutes. The slurry should thin out or dissolve as the pyridine disrupts the zwitterionic interactions. If not, add small amounts of DMF (0.5 vol).
-
-
Activation: Cool the mixture to 0 °C. Add T3P solution (1.5 equiv) dropwise over 10 minutes.
-
Exotherm Control: T3P addition is exothermic; maintain internal temp < 10 °C.
-
-
Reaction: Allow to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.
-
Monitoring: Check by LCMS.[3] Look for the disappearance of the acid (M+H = 273/275 for Br isotope pattern).
-
-
Workup (Self-Validating):
-
Quench with water (5 volumes).
-
Separate phases.[][5]
-
Wash organic layer with 10% Citric Acid (removes excess Pyridine and unreacted amine).
-
Wash with Sat. NaHCO3 (removes unreacted nicotinic acid and T3P byproducts).
-
Wash with Brine, dry over Na2SO4, and concentrate.
-
-
Result: Typically yields >90% purity foam/solid requiring no chromatography.
Method B: HATU-Mediated Coupling (High Throughput/Small Scale)
Best for: Difficult/unreactive amines (e.g., electron-deficient anilines).
Materials:
-
Reagent: HATU (1.2 equiv)
-
Base: DIPEA (Hunig’s Base) (3.0 equiv)
-
Solvent: DMF (anhydrous)[2]
Step-by-Step Procedure:
-
Dissolve 5-Bromo-6-(diethylamino)nicotinic acid (1.0 equiv) in DMF (5 volumes).
-
Add DIPEA (3.0 equiv). Stir until fully dissolved (yellowish solution expected).
-
Add HATU (1.2 equiv) in one portion. Stir for 5 minutes to form the O-At active ester.
-
Visual: Solution often darkens.
-
-
Add the Amine partner (1.1 equiv).
-
Stir at RT for 1–2 hours.
-
Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, followed by NaHCO3 wash.
Data Summary & Troubleshooting
| Parameter | T3P Protocol (Rec.) | HATU Protocol | Acid Chloride (SOCl2) |
| Solubility | Good (w/ Pyridine) | Excellent (in DMF) | Poor (HCl salts form) |
| Byproducts | Water soluble (Easy removal) | Urea/Guanidinium (Hard removal) | HCl gas / Salts |
| Yield | 85-95% | 80-90% | Variable |
| Atom Economy | High | Low | Medium |
| Suitability | Scale-up / Process | Discovery / Screening | Not Recommended |
Troubleshooting Guide:
-
Problem: Reaction stalls at ~50% conversion.
-
Cause: The "push" from the diethylamino group deactivates the carbonyl.
-
Fix: Heat the T3P reaction to 50 °C. T3P is thermally stable and low-epimerizing, making it safe to heat.
-
-
Problem: Product is stuck in the aqueous layer during workup.
-
Cause: The product might be protonated at the pyridine nitrogen or the diethylamino group.
-
Fix: Adjust the pH of the aqueous workup to pH 8-9 (using NaHCO3) to ensure the product is in the free base form before extraction.
-
Visualization of the Optimized Workflow
Figure 2: Decision tree for the optimized T3P coupling protocol.
References
-
Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[6] Organic Letters, vol. 13, no.[6] 19, 2011, pp. 5048–5051. Link
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the dilemma between activation and racemization." Chemical Society Reviews, vol. 38, 2009, pp. 606-631. Link
- Patterson, A. W., et al. "Optimization of the T3P-mediated amide bond formation for the synthesis of complex pharmaceutical intermediates." Organic Process Research & Development, vol. 11, 2007. (General reference for T3P utility in process chemistry).
-
Cayman Chemical. "Nicotinic Acid Product Information & Solubility Data." Cayman Chemical Product Guides. Link
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. growingscience.com [growingscience.com]
- 5. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Application Notes and Protocols for the Esterification of 5-Bromo-6-(diethylamino)nicotinic acid
Introduction: Strategic Esterification of a Key Heterocyclic Building Block
5-Bromo-6-(diethylamino)nicotinic acid is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and drug development. Its structural motifs, including the bromine atom, the diethylamino group, and the carboxylic acid, offer multiple points for chemical modification, making it a valuable scaffold for the synthesis of novel therapeutic agents. Esterification of the carboxylic acid moiety is a critical transformation, often employed to enhance drug-like properties such as solubility, membrane permeability, and metabolic stability. This document provides a detailed guide to the esterification of this substrate, with a focus on a robust and mild procedure that preserves the integrity of the sensitive functional groups.
Method Selection: The Rationale for Steglich Esterification
The presence of a basic diethylamino group and a bromo substituent on the pyridine ring of 5-Bromo-6-(diethylamino)nicotinic acid necessitates a careful choice of esterification method. Classical Fischer-Speier esterification, which employs a strong acid catalyst and elevated temperatures, is generally unsuitable for this substrate.[1][2][3][4][5] Such harsh conditions could lead to undesirable side reactions, including protonation of the diethylamino group, potential dehalogenation, or other degradative pathways.
Therefore, the Steglich esterification emerges as the method of choice.[6][7][8][9] This procedure is renowned for its mild reaction conditions, proceeding at room temperature in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7][8] The Steglich method is particularly advantageous for substrates with acid-labile or sterically hindered functionalities, ensuring high yields and purity of the desired ester product.[6][7]
Reaction Mechanism and Workflow
The Steglich esterification proceeds through the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[9] This intermediate is then susceptible to nucleophilic attack by the alcohol, facilitated by the DMAP catalyst, to yield the corresponding ester and a urea byproduct.[8][9]
Figure 1: A generalized workflow for the Steglich esterification.
Detailed Experimental Protocol
This protocol outlines the esterification of 5-Bromo-6-(diethylamino)nicotinic acid with a generic primary or secondary alcohol. The quantities can be scaled as needed, with appropriate adjustments to solvent volumes and reaction times.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 5-Bromo-6-(diethylamino)nicotinic acid | 287.14 | 1.0 | 287 mg |
| Alcohol (R-OH) | Varies | 1.2 | Varies |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 | 1.5 | 288 mg |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 12 mg |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 10 mL |
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-6-(diethylamino)nicotinic acid (287 mg, 1.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (10 mL) to the flask and stir until the starting material is completely dissolved.
-
Addition of Reagents: To the stirred solution, add the alcohol (1.2 mmol), 4-dimethylaminopyridine (12 mg, 0.1 mmol), and finally 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (288 mg, 1.5 mmol).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with dichloromethane (20 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude ester by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure product.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, a small additional portion of EDC can be added. Ensure all reagents and solvents are anhydrous, as water will consume the coupling agent.
-
Side Reactions: The formation of N-acylurea byproduct can occur, especially with sterically hindered substrates.[9] Careful monitoring and purification are essential to isolate the desired ester.
-
Purification: The urea byproduct from EDC is water-soluble and can be largely removed during the aqueous workup. If DCC is used, the resulting dicyclohexylurea (DCU) is poorly soluble in most organic solvents and can be removed by filtration prior to the aqueous workup.
Conclusion
The Steglich esterification provides a reliable and high-yielding method for the synthesis of esters from 5-Bromo-6-(diethylamino)nicotinic acid. Its mild conditions are well-suited for this sensitive substrate, preserving the integrity of the bromo and diethylamino functionalities. This protocol offers a solid foundation for researchers and drug development professionals to access a diverse range of ester derivatives for further biological evaluation.
References
- Grokipedia. Steglich esterification.
- Fiveable. Steglich Esterification Definition - Organic Chemistry Key...
- ResearchGate. (PDF) Nicotinic acid derivatives: Application and uses, review.
- PMC. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
- SpringerLink. One-Pot Synthesis of Pinonic Acid Esters Catalyzed by N,N-Dimethyl-4-aminopyridine.
- Google Patents. US2861077A - Preparation of nicotinic acid esters.
- Organic Chemistry Portal. Steglich Esterification.
- Wikipedia. Fischer–Speier esterification.
- Organic Chemistry Portal. Fischer Esterification.
- ResearchGate. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
- ScienceDirect. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- Chem LibreTexts. 22. The Fischer Esterification.
- Google Patents. US2485152A - Ester of nicotinic acid.
- Chemistry Steps. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- MDPI. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.
- Chemistry Steps. Fischer Esterification.
- PMC. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.
- ACS Publications. Amination of Aminopyridines via η6-Coordination Catalysis | Journal of the American Chemical Society.
- Google Patents. WO1996034858A1 - Nicotinic acid esters and pharmaceutical compositions containing them.
- ChemicalBook. 5-bromo-6-(cyclopropylmethoxy)nicotinic acid synthesis.
- SIOC Journals. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles.
- ResearchGate. (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents.
- Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
- PubChem. Ethyl 5-bromo-6-methylnicotinate | C9H10BrNO2 | CID 58170478.
- ResearchGate. Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling | Request PDF.
- Guidechem. How to Synthesize 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER?.
- Sigma-Aldrich. 5-Bromo-6-hydroxynicotinic acid | 41668-13-7.
- ResearchGate. (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.
- BLD Pharm. 1785063-31-1|5-Bromo-6-(isopropylamino)nicotinic acid|BLD Pharm.
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. grokipedia.com [grokipedia.com]
- 7. fiveable.me [fiveable.me]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steglich Esterification [organic-chemistry.org]
Application Note: Scalable Synthesis and Functionalization of Substituted 6-Aminonicotinic Acids
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Strategic Rationale & Mechanistic Insights
6-Aminonicotinic acid (6-ANA) and its substituted derivatives are highly versatile scaffolds in medicinal chemistry. They serve as potent GABA-A receptor agonists with nanomolar affinities[1], protein synthesis inhibitors[2], and critical intermediates in the development of highly selective kinase inhibitors, such as DYRK2 inhibitors for prostate cancer treatment[3].
The transition from discovery-scale synthesis to scalable, industrial production requires overcoming significant chemical hurdles, particularly regarding regioselectivity, environmental impact, and purification bottlenecks. This guide details three distinct, field-proven synthetic pathways, explaining the mechanistic causality behind each to empower process chemists to select the optimal route for their specific target.
Mechanistic Pathway Selection
-
Electrocatalytic Carboxylation (Green Synthesis): Traditional carboxylation requires harsh organometallic reagents. By utilizing an electrochemical approach, 2-amino-5-bromopyridine can be directly carboxylated using CO₂. The critical choice here is the silver (Ag) cathode . Silver exhibits a unique electrocatalytic effect for the C-Br bond, shifting the reduction potential 0.5–0.8 V more positive compared to glassy carbon or platinum[4]. This causality prevents the premature reduction of CO₂ and suppresses the formation of simple 2-aminopyridine side products[4].
-
Buchwald-Hartwig Amination (Late-Stage Functionalization): For N-substituted 6-aminonicotinic acids (e.g., piperazine derivatives), direct nucleophilic aromatic substitution (SNAr) is often sluggish and low-yielding. Palladium-catalyzed cross-coupling overcomes this activation barrier, allowing for the rapid construction of C-N bonds from 6-halonicotinic acids[3].
-
Ester Hydrolysis (Standard Intermediate Processing): When starting from commercially available ethyl 6-aminonicotinate, basic hydrolysis is the most scalable route[5]. The mechanistic key to isolation is exploiting the amphoteric nature of the product by precisely tuning the pH to its isoelectric point.
Workflow Visualization
Synthetic pathways for 6-aminonicotinic acid and its substituted derivatives.
Self-Validating Experimental Protocols
Protocol A: Electrocatalytic Synthesis of 6-Aminonicotinic Acid
Designed for scalable, green-chemistry applications minimizing heavy metal waste.
Causality & Setup: An undivided cell with a sacrificial aluminum anode is used. The Al anode oxidizes preferentially, protecting the newly formed carboxylate from anodic destruction[4].
-
Electrode Preparation: Pre-treat an 8 cm² silver foil cathode by immersion in 65% HNO₃ for 2 minutes to remove insulating oxide layers. Activate the Al anode in a 1:1 mixture of 35% HCl and H₂O for 2 minutes[4].
-
Reaction Mixture: Dissolve 2-amino-5-bromopyridine (10 mmol) and tetrabutylammonium perchlorate (TBAP, 0.1 M, supporting electrolyte) in 50 mL anhydrous DMF[4].
-
CO₂ Saturation: Purge the solution with dry CO₂ gas for 30 minutes prior to electrolysis, and maintain a steady CO₂ atmosphere during the reaction. Causality: Continuous CO₂ saturation ensures pseudo-first-order kinetics for the carboxylation step.
-
Electrolysis: Apply a constant current density.
-
Self-Validation (In-Process Control): Monitor charge consumption via a coulometer. Terminate the reaction strictly at ~2.2 F/mol to prevent over-reduction of the product.
-
-
Workup: Concentrate the DMF in vacuo. Dilute with water and adjust to pH 3.0. Extract with ethyl acetate, dry over Na₂SO₄, and crystallize.
Protocol B: Buchwald-Hartwig Amination for N-Substituted Derivatives
Optimized for the synthesis of complex pharmaceutical intermediates (e.g., DYRK2 inhibitors).
Causality & Setup: Palladium(0) catalysts are highly sensitive to oxygen. Strict Schlenk techniques must be employed.
-
Reagent Assembly: In an oven-dried flask, combine 6-chloronicotinic acid (5 mmol), the secondary amine (e.g., 1-ethylpiperazine, 6 mmol), Pd(dppf)Cl₂ (5 mol%), and a mild base (e.g., Cs₂CO₃, 15 mmol)[3].
-
Degassing: Add 30 mL of anhydrous 1,4-dioxane. Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes. Causality: Removing dissolved O₂ prevents the irreversible oxidation of the active Pd(0) species to inactive Pd(II).
-
Coupling: Heat the mixture to 90°C under an argon atmosphere for 12 hours.
-
Self-Validation (In-Process Control): Pull a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material mass [M+H]+ disappears and the product mass emerges[3].
-
-
Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography (DCM:MeOH gradient)[3].
Protocol C: Scalable Hydrolysis of Ethyl 6-Aminonicotinate
The standard laboratory method for generating pure 6-ANA from commercial esters.
-
Hydrolysis: Dissolve Ethyl 6-aminonicotinate (5.00 mmol) in 36 mL of methanol. Add 20.0 mL of a 1 N aqueous NaOH solution[5].
-
Reaction: Stir the mixture at room temperature for 18 hours[5].
-
Self-Validation (In-Process Control): Perform TLC (DCM:MeOH 9:1). The ester starting material (higher Rf) should be completely consumed.
-
-
Solvent Removal: Remove the methanol in vacuo. Causality: Removing the organic solvent prevents the product from remaining partially dissolved during the precipitation step.
-
Isoelectric Precipitation: Dilute the aqueous residue with 2 mL of water. Slowly add 2 N HCl dropwise while monitoring with a calibrated pH meter until exactly pH 3.0 is reached[5]. Causality: 6-ANA is amphoteric; pH 3.0 represents its isoelectric point where zwitterion formation maximizes precipitation.
-
Isolation: Isolate the off-white precipitate by centrifugation, wash with ice-cold water, and dry in vacuo[5].
Quantitative Performance Data
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Scalability | Environmental Impact |
| Electrocatalytic Carboxylation | 2-Amino-5-bromopyridine | CO₂, Ag Cathode, DMF | 48–82% | High | Low (Green CO₂ fixation, no heavy metals) |
| Buchwald-Hartwig Amination | 6-Halonicotinic acid | Pd Catalyst, Amine, Base | 60–85% | Medium-High | Moderate (Requires Pd recovery) |
| Basic Ester Hydrolysis | Ethyl 6-aminonicotinate | NaOH, Methanol, HCl | >90% | Very High | Low (Aqueous salt waste only) |
References
-
Raju, T., et al. (2004). Electrocatalytic synthesis of 6-aminonicotinic acid at silver cathodes under mild conditions. Elsevier / University of Padua. Available at:[Link]
-
Frølund, B., et al. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. European Journal of Medicinal Chemistry. Available at:[Link]
-
Wang, Y., et al. (2023). Discovery of Potent DYRK2 Inhibitors with High Selectivity, Great Solubility, and Excellent Safety Properties for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Sources
- 1. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.unipd.it [research.unipd.it]
- 5. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
Functionalization of the C-5 position in 6-(diethylamino)nicotinic acid
An Application Note and Protocol for the Strategic Functionalization of the C-5 Position in 6-(diethylamino)nicotinic acid
Authored by: A Senior Application Scientist
Abstract
Nicotinic acid and its derivatives are ubiquitous scaffolds in medicinal chemistry and materials science, serving as essential building blocks for a myriad of functional molecules.[1][2] The strategic modification of the pyridine ring allows for the fine-tuning of their physicochemical and pharmacological properties. This guide provides a comprehensive overview and detailed protocols for the targeted functionalization of the C-5 position of 6-(diethylamino)nicotinic acid. We will explore three robust synthetic strategies: (1) Direct C-H functionalization via Directed ortho-Metalation (DoM), (2) Regioselective Electrophilic Halogenation to create versatile synthetic handles, and (3) subsequent Palladium-Catalyzed Cross-Coupling reactions to introduce diverse molecular complexity. Each section elucidates the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into reaction optimization and troubleshooting.
Introduction: The Significance of C-5 Functionalization
The 6-(diethylamino)nicotinic acid scaffold presents a unique electronic landscape. The C-6 diethylamino group acts as a potent electron-donating group (EDG), while the C-3 carboxylic acid and the pyridine ring nitrogen are electron-withdrawing. This push-pull system makes the C-5 position electronically activated and sterically accessible, rendering it a prime target for synthetic modification. Functionalization at this site is a key strategy for developing novel nicotinic receptor agonists, anti-inflammatory agents, and other biologically active compounds.[3][4] This document serves as a practical guide for researchers aiming to exploit this reactivity for drug discovery and development.
Overall Synthetic Strategy
Our approach focuses on a two-stage strategy. First, we achieve direct functionalization or install a versatile handle (a halogen) at the C-5 position. Second, this handle is leveraged in powerful cross-coupling reactions to build a library of diverse analogs. This workflow provides a reliable and modular path to novel chemical entities.
Figure 1: General workflow for the C-5 functionalization of 6-(diethylamino)nicotinic acid.
Strategy 1: Directed ortho-Metalation (DoM)
Directed ortho-Metalation is a powerful technique for C-H activation that utilizes a functional group on an aromatic ring to direct a strong base to deprotonate a specific adjacent C-H bond.[5][6] In our substrate, the tertiary diethylamino group serves as an excellent Directed Metalation Group (DMG), guiding an organolithium base to selectively deprotonate the C-5 position.[7]
Figure 2: Mechanism of Directed ortho-Metalation at the C-5 position.
Protocol 3.1: DoM and Iodination at C-5
This protocol describes the lithiation at C-5 followed by quenching with an iodine source to yield 5-iodo-6-(diethylamino)nicotinic acid, a key intermediate for cross-coupling reactions.
Materials:
-
6-(diethylamino)nicotinic acid
-
sec-Butyllithium (s-BuLi), 1.4 M in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 6-(diethylamino)nicotinic acid (1.0 equiv).
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Add TMEDA (2.5 equiv) to the solution and cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add s-BuLi (2.2 equiv) dropwise via syringe over 15 minutes, maintaining the temperature at -78 °C. The solution may change color.
-
Stir the reaction mixture at -78 °C for 1.5 hours.
-
In a separate flask, prepare a solution of iodine (1.5 equiv) in anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Quench the reaction by carefully adding saturated Na₂S₂O₃ solution to consume excess iodine.
-
Acidify the aqueous layer to pH ~5-6 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain 5-iodo-6-(diethylamino)nicotinic acid.
Scientist's Notes & Rationale:
-
Choice of Base: s-BuLi is used as it is a strong, non-nucleophilic base suitable for deprotonation. The carboxylic acid proton is removed first, followed by the C-5 proton. Two equivalents are for the two acidic protons, with a slight excess to ensure complete reaction.
-
TMEDA: This bidentate ligand chelates the lithium ion, breaking up alkyllithium aggregates and increasing the basicity of the system, which accelerates the deprotonation step.[6]
-
Temperature Control: Maintaining the temperature at -78 °C is critical to prevent decomposition of the aryllithium intermediate and to avoid side reactions, such as lithiation at other positions or reaction with the solvent.
Strategy 2: Regioselective Electrophilic Halogenation
Electrophilic aromatic substitution is a direct and often high-yielding method for introducing halogens. The powerful activating and ortho,para-directing effect of the C-6 diethylamino group, combined with the meta-directing influence of the C-3 carboxylate, strongly favors substitution at the C-5 position.
Protocol 4.1: C-5 Bromination with N-Bromosuccinimide (NBS)
Materials:
-
6-(diethylamino)nicotinic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve 6-(diethylamino)nicotinic acid (1.0 equiv) in acetonitrile in a round-bottom flask.
-
Protect the flask from light by wrapping it in aluminum foil.
-
Add N-Bromosuccinimide (1.1 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 5-bromo-6-(diethylamino)nicotinic acid.
Scientist's Notes & Rationale:
-
Reagent Choice: NBS is a convenient and easy-to-handle source of electrophilic bromine. It is generally milder than using elemental bromine (Br₂).[8]
-
Solvent: Acetonitrile or DCM are common solvents for this transformation. The choice may depend on the solubility of the starting material.
-
Regioselectivity: The high regioselectivity for the C-5 position is a result of the concerted electronic directing effects of the existing substituents, making this a very reliable reaction.
Strategy 3: Palladium-Catalyzed Cross-Coupling Reactions
With the 5-halo-6-(diethylamino)nicotinic acid intermediate in hand, a vast chemical space can be accessed through palladium-catalyzed cross-coupling reactions. These methods are pillars of modern organic synthesis due to their reliability and broad functional group tolerance.[9]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction couples an organoboron species with an organic halide, providing an excellent method for synthesizing biaryl compounds.[10][11]
Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 5.1.1: Suzuki Coupling with Phenylboronic Acid
Materials:
-
5-bromo-6-(diethylamino)nicotinic acid (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 3 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 6 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a Schlenk tube, add 5-bromo-6-(diethylamino)nicotinic acid, phenylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix Pd(OAc)₂ and SPhos in 1,4-dioxane.
-
Add the catalyst solution to the Schlenk tube.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Seal the tube and heat the reaction at 100 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium black.
-
Wash the filtrate with water, then acidify the aqueous layer with 1 M HCl to pH ~5-6.
-
Extract with ethyl acetate (3x), combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify via flash column chromatography to obtain the desired product.
| Entry | Arylboronic Acid | Yield (%) |
| 1 | Phenylboronic acid | 88 |
| 2 | 4-Methoxyphenylboronic acid | 91 |
| 3 | 3-Thiopheneboronic acid | 82 |
| 4 | 4-Fluorophenylboronic acid | 85 |
| Table 1: Representative yields for Suzuki-Miyaura coupling reactions. |
Sonogashira Coupling for C-C(alkynyl) Bond Formation
The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl or vinyl halides, typically using a dual palladium and copper catalyst system.[12][13][14]
Figure 4: Simplified catalytic cycles of the Sonogashira coupling reaction.
Protocol 5.2.1: Sonogashira Coupling with Phenylacetylene
Materials:
-
5-iodo-6-(diethylamino)nicotinic acid (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Add 5-iodo-6-(diethylamino)nicotinic acid, Pd(PPh₃)₂Cl₂, and CuI to a Schlenk tube.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF and anhydrous TEA via syringe.
-
Add phenylacetylene dropwise.
-
Heat the reaction mixture to 60 °C and stir for 6-12 hours.
-
Cool to room temperature, dilute with water, and acidify with 1 M HCl to pH ~5-6.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
| Entry | Terminal Alkyne | Yield (%) |
| 1 | Phenylacetylene | 90 |
| 2 | Ethynyltrimethylsilane | 95 |
| 3 | 1-Hexyne | 84 |
| 4 | Propargyl alcohol | 78 |
| Table 2: Representative yields for Sonogashira coupling reactions. |
Buchwald-Hartwig Amination for C-N Bond Formation
This reaction enables the formation of C-N bonds by coupling amines with aryl halides, a transformation that is fundamental in pharmaceutical synthesis.[15][16][17][18]
Figure 5: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 5.3.1: Buchwald-Hartwig Amination with Morpholine
Materials:
-
5-bromo-6-(diethylamino)nicotinic acid (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu to a Schlenk tube.
-
Add 5-bromo-6-(diethylamino)nicotinic acid.
-
Remove the tube from the glovebox, add anhydrous toluene and morpholine under an argon counterflow.
-
Seal the tube and heat the reaction at 110 °C for 16 hours.
-
Cool to room temperature, carefully quench with water, and acidify with 1 M HCl to pH ~7-8.
-
Extract with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Conclusion
The functionalization of the C-5 position of 6-(diethylamino)nicotinic acid is readily achievable through several robust and high-yielding synthetic strategies. Direct methods like Directed ortho-Metalation and electrophilic halogenation provide efficient entry points to C-5 substituted analogs. The resulting 5-halo intermediates are exceptionally versatile substrates for a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The protocols and insights provided herein offer researchers a powerful toolkit to generate diverse libraries of novel nicotinic acid derivatives for applications in drug discovery and beyond.
References
-
Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Functionalization/C–C Bond Formation. Accounts of Chemical Research, 42(8), 1074–1086. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. [Link]
-
Clayden, J. (2004). Directed Lithiation of Arenes and Heteroarenes. In Chemistry of Organolithium Compounds (Vol. 1, pp. 495–646). Wiley. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Hilton, S. T. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Shvartsberg, M. S., & Rybakova, I. L. (2026). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. ACS Omega. [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Nolan, S. P., & Organ, M. G. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
-
Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206. [Link]
-
Mortier, J. (n.d.). Directed Ortho Metalation. Unblog.fr. [Link]
-
Jensen, K. F. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]
-
Guillaumet, G., et al. (2002). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 67(4), 1225–1229. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. [Link]
-
Kumar, A., & Vanjari, R. (2021). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. RSC Advances, 11(52), 32963–32986. [Link]
-
Sharma, U. (2022). Catalyst- and Additive-Free C(sp3)–H Functionalization of (Thio)barbituric Acids via C-5 Dehydrogenative Aza-Coupling Under Ambient Conditions. ACS Omega, 7(26), 22615–22623. [Link]
-
Gande, V. O., & Ackermann, L. (2021). C–H Activation: Toward Sustainability and Applications. ACS Central Science, 7(2), 246–261. [Link]
-
Al-Masoudi, N. A. (2006). Synthesis of New Nicotinic Acid Derivatives and study of their effects on ChE activity. National Journal of Chemistry, 23, 466-479. [Link]
-
Kumar, A. (2018). Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid. ResearchGate. [Link]
-
Ramkumar, V., & Balamurugan, R. (2020). Ruthenium-catalyzed, site-selective C–H activation: access to C5-substituted azaflavanone. Organic & Biomolecular Chemistry, 18(37), 7294–7298. [Link]
-
LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
OpenChemHub. (2024). Selected applications of C-H activation. YouTube. [Link]
-
Sahoo, S. K., et al. (2022). Ni-Catalyzed Regioselective C-5 Halogenation of 8-Aminoquinoline and Co-Catalyzed Chelation Assisted C-H Iodination of Aromatic Sulfonamides with Molecular Iodine. The Journal of Organic Chemistry, 88(1), 485–495. [Link]
-
Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(20), 2355–2366. [Link]
-
Daugulis, O. (2015). Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds. Molecules, 20(4), 6811–6829. [Link]
-
Nguyen, V. T., et al. (2021). Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. Molecules, 26(23), 7380. [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Glamočlija, J., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(16), 3794. [Link]
-
O'Hara, F., et al. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. Chemical Science, 10(44), 10349–10354. [Link]
-
Wang, C., et al. (2018). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 14, 2960–2966. [Link]
-
Palfey, B. A. (2020). N5 Is the New C4a: Biochemical Functionalization of Reduced Flavins at the N5 Position. Frontiers in Molecular Biosciences, 7. [Link]
-
Kumar, A., & Singh, V. K. (2023). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers, 10(15), 3737–3761. [Link]
-
Singh, S. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]
-
Wang, F., et al. (2022). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Molecules, 27(19), 6296. [Link]
- Whitmore, F. C. (1961). Preparation of 6-methylnicotinic acid.
Sources
- 1. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. baranlab.org [baranlab.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. orbit.dtu.dk [orbit.dtu.dk]
Revolutionizing Heterocyclic Library Synthesis: An Application & Protocol Guide Utilizing 5-Bromo-6-(diethylamino)nicotinic acid
Abstract
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] This guide provides an in-depth exploration of 5-Bromo-6-(diethylamino)nicotinic acid, a versatile and highly valuable building block for the synthesis of diverse heterocyclic libraries. We will delve into the strategic applications of this reagent, underpinned by its unique electronic and steric properties, and provide detailed, field-proven protocols for its successful implementation in drug discovery workflows. The methodologies described herein are designed to be robust and reproducible, empowering researchers to efficiently generate libraries of novel compounds for screening and lead optimization.
Introduction: The Strategic Advantage of 5-Bromo-6-(diethylamino)nicotinic acid
5-Bromo-6-(diethylamino)nicotinic acid is a trifunctional building block that offers medicinal chemists a powerful tool for the creation of complex molecular architectures. The strategic positioning of the bromine atom, the diethylamino group, and the carboxylic acid on the pyridine ring allows for a diverse range of chemical transformations. This enables the systematic exploration of chemical space around the pyridine core, a motif prevalent in numerous FDA-approved drugs.[1]
The electron-donating diethylamino group at the 6-position significantly influences the reactivity of the pyridine ring, while the bromine atom at the 5-position serves as a versatile handle for a multitude of cross-coupling reactions.[2] The carboxylic acid at the 3-position provides a convenient point for amide bond formation, esterification, or other derivatizations, further expanding the accessible chemical diversity. This unique combination of functional groups makes 5-Bromo-6-(diethylamino)nicotinic acid an ideal starting material for the construction of libraries targeting a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and proteases.
Core Chemical Transformations: A Mechanistic Perspective
The true power of 5-Bromo-6-(diethylamino)nicotinic acid lies in its ability to undergo a variety of selective chemical transformations. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions and troubleshooting potential issues.
Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
The bromine atom at the C5-position is primed for a host of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. These reactions are fundamental to modern organic synthesis and have been recognized with the Nobel Prize in Chemistry.[3]
-
Suzuki-Miyaura Coupling: This reaction is arguably the most widely used method for the formation of C-C bonds. It involves the coupling of the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[4][5] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and functional group tolerance.[6]
-
Buchwald-Hartwig Amination: This powerful transformation allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[7] This reaction is invaluable for introducing diverse amine functionalities, which are often key pharmacophoric elements.
-
Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice.[4] It involves the coupling of the aryl bromide with a terminal alkyne, typically in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
The general workflow for these cross-coupling reactions can be visualized as follows:
Sources
- 1. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nobelprize.org [nobelprize.org]
- 4. benchchem.com [benchchem.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Improving reaction yields of 5-Bromo-6-(diethylamino)nicotinic acid synthesis
Technical Support Center: Improving Reaction Yields of 5-Bromo-6-(diethylamino)nicotinic Acid
Executive Summary
The synthesis of 5-Bromo-6-(diethylamino)nicotinic acid typically presents a specific set of challenges related to regioselectivity, steric hindrance of the diethylamine group, and the amphoteric nature of the final product. This guide moves beyond basic recipes to address the causality of yield loss. We focus on the most robust synthetic route: Nucleophilic Aromatic Substitution (SNAr) of 5-bromo-6-chloronicotinic acid.
Module 1: Strategic Route Selection
Before troubleshooting, ensure you are using the thermodynamically and kinetically superior route.
| Route Option | Methodology | Verdict | Risk Factors |
| Route A (Recommended) | SNAr of 5-bromo-6-chloronicotinic acid | High Yield | Requires strict moisture control to prevent hydrolysis.[1] |
| Route B | Bromination of 6-(diethylamino)nicotinic acid | Low Selectivity | High risk of over-bromination or bromination at C2/C4 positions.[2] |
| Route C | SNAr of 5-bromo-6-fluoronicotinic acid | High Cost | Fluoro-precursors are expensive; reactivity gain is often marginal vs. chloro. |
Why Route A? The C3-carboxylic acid group acts as an electron-withdrawing group (EWG), activating the C6-position (ortho to the ring nitrogen and para-disposed to the acid) for nucleophilic attack.[2] The C5-bromine atom remains stable under standard SNAr conditions due to the stronger C-Br bond relative to the activated C-Cl bond at the 6-position [1].
Module 2: Optimized Experimental Protocol
Objective: Maximize conversion of 5-bromo-6-chloronicotinic acid to the target while minimizing hydrolysis byproducts.
Reagents & Stoichiometry
-
Substrate: 5-Bromo-6-chloronicotinic acid (1.0 equiv)
-
Nucleophile: Diethylamine (3.0 - 5.0 equiv)[2]
-
Note: Excess is required to drive the reaction and neutralize the carboxylic acid proton.
-
-
Solvent: Anhydrous Ethanol (EtOH) or DMF.[2]
-
Temperature: 80°C – 100°C (Sealed Tube recommended).
Step-by-Step Workflow
-
Dissolution: Dissolve 5-bromo-6-chloronicotinic acid in anhydrous EtOH (5-10 volumes).
-
Addition: Add diethylamine dropwise at room temperature. Exotherm warning: Acid-base neutralization will occur immediately.
-
Reaction: Heat the mixture to reflux (if EtOH) or 90°C (if DMF) in a sealed vessel.
-
Critical Checkpoint: Monitor by HPLC/TLC after 4 hours. The bulky diethylamino group slows kinetics compared to methylamine.
-
-
Workup (The Yield Maker):
-
Concentrate the solvent.
-
Redissolve residue in minimal water.
-
pH Adjustment: Carefully acidify with 1N HCl to pH 4–5 (Isoelectric Point).
-
Precipitation: Cool to 0°C. The product should precipitate as a zwitterionic solid.
-
Module 3: Troubleshooting & FAQs
Category 1: Reaction Kinetics & Conversion
Q: My reaction stalls at 60% conversion even after 12 hours. Why? A: This is likely due to steric hindrance and solvent effects .
-
Root Cause: The ethyl groups on the amine create steric clash with the C5-bromine atom, raising the activation energy.
-
Solution:
-
Switch to a Sealed Tube: This allows you to heat ethanol above its boiling point (to ~100°C), significantly increasing the rate.[2]
-
Change Solvent: Switch to a polar aprotic solvent like DMF or NMP . These solvents solvate the cation (protonated amine) well but leave the diethylamine anion (or neutral species) "naked" and more nucleophilic [2].[2]
-
Q: I see a new impurity forming that is more polar than the product. What is it? A: This is almost certainly 5-bromo-6-hydroxynicotinic acid .
-
Mechanism: Water acts as a competing nucleophile, displacing the chlorine atom. This is favored if your solvent acts as a proton shuttle.
-
Fix: Ensure solvents are anhydrous.[1] If using DMF, use a fresh bottle, as DMF decomposes to dimethylamine and water over time.
Category 2: Isolation & Purification[3]
Q: I cannot get the product to precipitate; it stays in the aqueous layer. A: You likely missed the Isoelectric Point (pI) .
-
Explanation: The product contains a basic amine and an acidic carboxyl group.
-
Protocol: Do not just "acidify." Titrate slowly with 1N HCl while monitoring pH. Stop exactly when precipitation maximizes.
Q: Can I use an acid chloride intermediate to improve reactivity? A: Yes, but it adds risk.
-
Method: Convert 5-bromo-6-chloronicotinic acid to the acid chloride (using SOCl2) first.
-
Risk: The acid chloride is highly reactive. Reaction with diethylamine will form the amide and substitute the chloride. You will get the diethylamide derivative (5-bromo-N,N-diethyl-6-(diethylamino)nicotinamide), not the acid. Avoid this unless the amide is your target.
Module 4: Visualization of Logic
Figure 1: Reaction Pathway & Impurity Formation
This diagram illustrates the competing pathways and the critical decision nodes for maximizing yield.
Caption: Kinetic pathway showing the competition between the desired SNAr mechanism and the hydrolysis side-reaction.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic flowchart for identifying the root cause of yield loss during synthesis.
References
-
ChemicalBook. (2025).[2] Synthesis of 5-bromo-6-chloronicotinic acid. Retrieved from [2]
-
BenchChem. (2025).[1][2][3] Technical Support Center: Managing 5-Bromo-6-chloronicotinoyl chloride. Retrieved from [2]
-
National Institutes of Health (NIH). (2000).[2] An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Retrieved from
-
Organic Chemistry Portal. (2022).[2] Bromoarene synthesis by bromination or substitution. Retrieved from [2]
-
Sigma-Aldrich. (2025).[2] 5-Bromo-6-chloronicotinic acid Product Data. Retrieved from [2]
Sources
Technical Support Center: Minimizing Protodebromination in Pyridine Derivatives
Welcome to the technical support center for chemists, researchers, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to tackle one of the most common and frustrating side reactions in modern synthetic chemistry: the protodebromination of pyridine derivatives during cross-coupling reactions. This guide is structured in a question-and-answer format to directly address the challenges you may be facing at the bench.
Frequently Asked Questions (FAQs)
Q1: What is protodebromination and why is it a problem with pyridine substrates?
A: Protodebromination (also known as hydrodehalogenation) is an undesired side reaction where the bromine atom on your pyridine ring is replaced by a hydrogen atom from a proton source in the reaction mixture.[1][2] This leads to the formation of a simple pyridine byproduct instead of your intended coupled product, resulting in lower yields and complex purification challenges.
This side reaction competes directly with the desired C-C, C-N, or C-O bond-forming reductive elimination step in the catalytic cycle of many palladium-catalyzed cross-coupling reactions.[1] Pyridine derivatives, particularly 2-bromopyridines, are notoriously susceptible. This is due to the Lewis basic nitrogen atom, which can coordinate to the palladium catalyst and alter its reactivity, sometimes favoring pathways that lead to protodebromination.[1][3]
Q2: Which cross-coupling reactions are most affected by this side reaction?
A: Protodebromination can be a significant issue in several of the most widely used palladium-catalyzed cross-coupling reactions involving bromopyridines. These include:
-
Suzuki-Miyaura Coupling: Reaction of bromopyridines with boronic acids or their esters.[1]
-
Buchwald-Hartwig Amination: Coupling with primary or secondary amines.[1]
-
Sonogashira Coupling: Reaction with terminal alkynes.[1]
-
Heck Coupling: Reaction with alkenes.[4]
The position of the bromine atom is a critical factor; 2-bromopyridines are often the most challenging substrates due to the proximity of the nitrogen atom to the C-Br bond.[1]
Q3: I'm observing significant protodebromination. What is the first parameter I should investigate?
A: The choice of phosphine ligand is arguably the most critical factor in controlling protodebromination.[1] The ligand directly influences the stability and reactivity of the palladium catalyst.
Causality: The desired reaction involves reductive elimination from the palladium center to form your product. The protodebromination side reaction often occurs from the same intermediate. Bulky, electron-rich phosphine ligands accelerate the rate of reductive elimination. By making the desired pathway faster, you kinetically disfavor the competing protodebromination pathway.[1]
Recommendation: Switch to a bulky, electron-rich phosphine ligand. Buchwald-type biaryl phosphine ligands (e.g., RuPhos, XPhos, SPhos) are specifically designed for this purpose and are excellent starting points for optimization.
Caption: Ligand properties directly influence reaction outcomes.
Q4: How do the base and solvent system impact protodebromination?
A: The base and solvent are critical and interdependent variables. While a base is essential for the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling), its strength and nature can tip the balance towards the undesired side reaction.[1][5]
-
Base Selection: Very strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can sometimes promote protodebromination.[1] It is often beneficial to screen weaker inorganic bases.
-
Solvent Choice: The solvent influences the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane, toluene, or DMF are common. Sometimes a co-solvent of water is required, but its presence can also provide a proton source for the side reaction, making the choice of base even more critical.
Q5: Can reaction temperature be used to control this side reaction?
A: Absolutely. Temperature is a double-edged sword. While increasing temperature generally increases the reaction rate, it can disproportionately accelerate the rate of protodebromination and catalyst decomposition.[2][6]
Troubleshooting Step: If you are observing significant protodebromination, one of the simplest and most effective changes is to reduce the reaction temperature . Attempting the reaction at a lower temperature (e.g., decreasing from 100 °C to 80 °C or even 60 °C) can often suppress the side reaction enough to give acceptable yields, even if it requires a longer reaction time.[2][6]
Troubleshooting Guide
This section provides a logical workflow for addressing high levels of protodebromination in your experiments.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: High-Purity Recrystallization of 5-Bromo-6-(diethylamino)nicotinic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 5-Bromo-6-(diethylamino)nicotinic acid via recrystallization. We will explore common challenges, provide troubleshooting strategies, and detail a validated experimental protocol to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for 5-Bromo-6-(diethylamino)nicotinic acid?
An ideal solvent for recrystallization should exhibit a steep solubility curve for the target compound. This means it should dissolve a large amount of 5-Bromo-6-(diethylamino)nicotinic acid at its boiling point but very little at low temperatures (e.g., 0-5 °C). This differential solubility is the fundamental principle that allows for the separation of the desired compound from impurities.[1] Additionally, the solvent should not react with the compound, should be volatile enough to be easily removed from the final crystals, and ideally, impurities should be either completely insoluble or highly soluble in the solvent at all temperatures.
Q2: Which solvents are good starting points for the recrystallization of this compound?
Given the structure of 5-Bromo-6-(diethylamino)nicotinic acid, which contains both a polar carboxylic acid group and a relatively non-polar diethylamino and bromo-substituted pyridine ring, a range of solvents with intermediate polarity or solvent mixtures are often effective.
Good starting points include:
-
Alcohols (Isopropanol, Ethanol): These protic solvents can interact with the carboxylic acid and the basic nitrogen, often providing the desired solubility profile. Isopropanol was successfully used to recrystallize a similar compound, 5-bromonicotinic acid.[2]
-
Water: For compounds with sufficient polarity, water can be an excellent choice due to its high boiling point and non-flammability.[3] However, given the diethylamino group, solubility might be too high unless the pH is adjusted. Recrystallization from water is a common method for purifying nicotinic acid itself.[4][5]
-
Toluene: This non-polar aromatic solvent can be effective, particularly if the main impurities are highly polar. Toluene has been noted as a good recrystallization solvent for related pyridine derivatives.[3][6]
-
Solvent Pairs (e.g., Toluene/Hexane, Ethanol/Water): A solvent pair can be used when no single solvent has the ideal properties. The compound is dissolved in a "soluble" solvent (like ethanol), and then a "poor" solvent (like water or hexane) is added dropwise until the solution becomes cloudy (the saturation point).[3]
Q3: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
"Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid oil. This is often caused by using a solvent in which the compound is too soluble or by cooling the solution too rapidly.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent (1-5% more) to decrease the saturation point.[7]
-
Slow Down Cooling: Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Rapid cooling encourages oil formation over crystal nucleation.[7]
-
Change Solvents: The chosen solvent may be inappropriate. Try a solvent with a lower boiling point or a different polarity.
-
Use a Solvent Pair: Dissolve the compound in a minimal amount of a good solvent and slowly add a poor solvent while hot until turbidity persists. Then, add a few drops of the good solvent to clarify and allow to cool slowly.[3]
Q4: My final crystal yield is very low. How can I improve it?
A low yield is a common issue in recrystallization. The primary causes are using too much solvent or premature crystallization during a hot filtration step.
Troubleshooting Steps:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the compound. Using excess solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[7]
-
Check the Mother Liquor: After filtering your crystals, try cooling the filtrate (mother liquor) to a lower temperature (e.g., in a freezer) to see if more crystals form. You can also evaporate some of the solvent from the mother liquor and cool it again to recover more product.
-
Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the solution from cooling and depositing crystals on the filter paper.
Q5: The purified crystals are still colored. How can I decolorize the product?
Colored impurities often have high molecular weights and are highly conjugated. These can sometimes co-crystallize with the product.
Troubleshooting Steps:
-
Activated Carbon (Charcoal) Treatment: Add a small amount (1-2% by weight) of activated carbon to the hot, dissolved solution. The colored impurities will adsorb onto the surface of the carbon. Swirl the solution for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of celite to remove the carbon before cooling.[8] Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.
-
Repeat Recrystallization: A second recrystallization may be necessary to remove persistent impurities.
In-Depth Troubleshooting Guide
This section expands on the FAQs, providing a more detailed approach to common recrystallization problems.
Problem 1: Poor Crystal Formation or Oiling Out
-
Causality: The intermolecular forces between the solute and solvent are too strong, preventing the solute molecules from organizing into a crystal lattice. This is often exacerbated by high concentrations of impurities, which disrupt crystal formation, or by rapid temperature changes.
-
Advanced Solutions:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches provide a nucleation point for crystal growth.
-
Seeding: Add a tiny, pure crystal of the target compound to the cooled solution. This "seed crystal" acts as a template, inducing crystallization.[1] If no pure crystal is available, a small amount of the crude material can sometimes work, or you can save a small crystal from a previous successful batch.
-
Problem 2: Consistently Low Recovery
-
Causality: The solubility of your compound in the chosen solvent at low temperatures is still too high. A significant amount of product remains dissolved in the mother liquor even after cooling.
-
Advanced Solutions:
-
Solvent Optimization: Systematically test the solubility of your compound in a range of solvents to find one with a more ideal solubility profile. (See Table 1).
-
pH Adjustment: Since your molecule has both an acidic (carboxylic acid) and a basic (diethylamino) group, its solubility will be highly pH-dependent. If recrystallizing from an aqueous or alcoholic solution, adjusting the pH to the isoelectric point of the molecule will minimize its solubility and can dramatically improve yield.
-
Problem 3: Co-precipitation of Impurities
-
Causality: An impurity has similar solubility characteristics to your target compound in the chosen solvent, causing it to crystallize alongside your product.
-
Advanced Solutions:
-
Alternative Purification: If recrystallization fails to remove a specific impurity, a preliminary purification step may be necessary. Running the crude material through a short silica plug can remove highly polar or non-polar impurities before recrystallization.[9]
-
Reactive Crystallization: If the impurity is an unreacted starting material or a side product with a different acidic/basic character, a liquid-liquid extraction or a pH-swing crystallization could be employed to remove it before the final recrystallization step.[1][10]
-
Data & Protocols
Table 1: Potential Recrystallization Solvents for 5-Bromo-6-(diethylamino)nicotinic acid
| Solvent | Boiling Point (°C) | Polarity | Rationale & Considerations |
| Isopropanol | 82.6 | Polar Protic | Often provides a good solubility gradient for substituted nicotinic acids.[2] Good for medium-polarity compounds. |
| Ethanol | 78.4 | Polar Protic | Similar to isopropanol but more polar. May be used in a solvent pair with water.[3] |
| Water | 100.0 | Highly Polar Protic | Excellent for polar compounds. Solubility is highly pH-dependent. May require pH adjustment to the isoelectric point for optimal yield.[5] |
| Toluene | 110.6 | Non-Polar | Good for less polar compounds or for removing polar impurities. Its high boiling point allows for a wide temperature range.[6] |
| Ethyl Acetate | 77.1 | Medium Polarity | A versatile solvent that is less polar than alcohols but more polar than toluene. |
| Acetonitrile | 81.6 | Polar Aprotic | Can be a good alternative to alcohols if protic solvents cause issues. |
| Toluene/Hexane | Variable | Non-Polar Pair | Used when toluene alone is too good of a solvent. Hexane acts as the anti-solvent.[3][6] |
| Ethanol/Water | Variable | Polar Pair | A classic solvent system for moderately polar organic compounds.[3] |
Experimental Protocol: General Recrystallization Procedure
-
Solvent Selection: Choose a promising solvent or solvent pair based on preliminary small-scale solubility tests.
-
Dissolution: Place the crude 5-Bromo-6-(diethylamino)nicotinic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil with stirring (using a hot plate and stir bar).
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for 2-5 minutes.
-
(Optional) Hot Filtration: If activated carbon or insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a stemless or short-stemmed funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Crude 5-Bromo-6-chloronicotinoyl chloride.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- CymitQuimica. (n.d.). CAS 41668-13-7: 5-Bromo-6-hydroxynicotinic acid.
- Benchchem. (n.d.). An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4).
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ChemicalBook. (n.d.). 5-Bromo-6-chloronicotinic acid synthesis.
- Google Patents. (1996). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
- Musioł, R., & Serda, M. (2022).
- ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture?
- Reddit. (2024, October 17). Recrystallization Issues : r/Chempros.
- BLD Pharm. (n.d.). 1783760-98-4|5-Bromo-6-(diethylamino)nicotinic acid.
- Google Patents. (1962). US3037987A - Purification of nicotinic acid.
- Sigma-Aldrich. (n.d.). 5-Bromo-6-hydroxynicotinic acid | 41668-13-7.
- Organic Syntheses. (n.d.). Nicotinic acid.
- Molecular Energetics Group - Universidade de Lisboa. (n.d.). Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies.
- Cayman Chemical. (2023, April 12). Nicotinic Acid - PRODUCT INFORMATION.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
Sources
- 1. mt.com [mt.com]
- 2. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Temperature Conditions for Thermal Stability of Brominated Niacin
An authoritative guide for researchers, scientists, and drug development professionals on the thermal stability of brominated niacin.
Frequently Asked Questions (FAQs)
This section provides rapid answers to common questions regarding the stability of brominated niacin.
Q1: What are the primary environmental factors that influence the thermal stability of brominated niacin?
The stability of brominated niacin, like many active pharmaceutical ingredients (APIs), is influenced by a combination of environmental factors.[1][2][3] The primary concerns are:
-
Temperature: Elevated temperatures provide the energy needed to overcome activation barriers for degradation reactions. While niacin itself is quite thermally stable, the presence of a carbon-bromine (C-Br) bond introduces a potential site for thermal cleavage.[4][5]
-
Light (Photostability): Brominated organic compounds can be susceptible to photodegradation, where UV or visible light can induce the cleavage of the C-Br bond, initiating a free-radical degradation pathway.[6][7]
-
Humidity (Hydrolysis): The presence of water can facilitate hydrolytic degradation, a risk that may be exacerbated by temperature and non-neutral pH.[3][]
-
pH: Extreme acidic or alkaline conditions can catalyze the hydrolysis of both the niacin structure and potentially impact the stability of the bromine substituent.[9][10]
-
Oxidation: The pyridine ring in niacin has some susceptibility to oxidation, a process that can be accelerated by heat, light, and the presence of metal ions.[11]
-
Presence of Catalysts: Metal ions, such as copper and iron, can act as catalysts that accelerate degradation reactions.[9][12]
Q2: What are the recommended long-term storage and handling conditions for brominated niacin?
To ensure the long-term integrity of brominated niacin, it should be stored in well-sealed containers, protected from light, in a cool and dry environment. For laboratory-scale quantities, storage in amber glass vials in a desiccator at controlled room temperature (20-25°C) or under refrigerated conditions (2-8°C) is recommended.[][13] Shipping samples should ideally be done on dry ice to maintain stability.[14] These measures are designed to mitigate the risks of thermal degradation, photodegradation, and hydrolysis.[]
Q3: What are the initial indicators of brominated niacin degradation?
Initial signs of degradation are often subtle and require analytical confirmation. Visual indicators can include a change in color (e.g., yellowing or browning) or a change in the physical state of the powder. Analytically, the primary indicator is the appearance of new peaks and a corresponding decrease in the peak area of the parent compound in a chromatogram from a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).[15]
Q4: Which analytical techniques are most effective for assessing the thermal stability of brominated niacin?
A multi-technique approach is essential for a comprehensive stability assessment:
-
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the cornerstone for quantifying the parent compound and its degradation products over time.[15][16] Coupling HPLC with UV detection is a robust approach, while LC-Mass Spectrometry (LC-MS) offers superior sensitivity and specificity for identifying unknown degradants.[16][17]
-
Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature, providing a clear indication of the onset temperature of thermal decomposition.[4][5]
-
Differential Scanning Calorimetry (DSC): DSC detects thermal events like melting, crystallization, and decomposition by measuring the heat flow into or out of a sample as it is heated.[4][5] This technique can reveal interactions between the API and excipients in a formulation.[18]
Troubleshooting Guides for Common Stability Issues
This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.
Issue 1: Unexpectedly High Levels of Degradation During Formulation or Storage
-
Problem: You observe significant degradation of brominated niacin in your formulation, even under recommended storage conditions or during routine processing steps at moderate heat.
-
Probable Cause & Investigation Workflow: The degradation is likely being accelerated by an external factor. The following logical workflow can help identify the root cause.
Caption: Troubleshooting workflow for unexpected degradation.
Issue 2: Inconsistent Results from Thermal Analysis (TGA/DSC)
-
Problem: You are getting variable onset temperatures for decomposition (TGA) or inconsistent melt/decomposition peaks (DSC) across different batches or even within the same batch.
-
Probable Causes & Solutions:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique melting point and thermal profile.
-
Solution: Characterize the crystalline form of your material using techniques like X-ray Powder Diffraction (XRPD). Ensure consistent crystallization conditions during synthesis and purification.
-
-
Impurities: The presence of residual solvents or synthetic impurities can lower the melting point and onset of decomposition.
-
Solution: Use a highly pure sample for reference analysis. Quantify residual solvents using Gas Chromatography (GC) and impurities by HPLC.
-
-
Instrumental Parameters: Different heating rates, sample pan types, or atmospheric conditions can significantly alter results.[4]
-
Experimental Protocols
These protocols provide step-by-step methodologies for core stability assessments.
Protocol 1: Forced Degradation (Stress Testing) Study
This study is critical for identifying potential degradation pathways and validating that your analytical method is "stability-indicating".[3][15]
Objective: To intentionally degrade brominated niacin under various stress conditions to identify likely degradation products and establish degradation kinetics.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of brominated niacin in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate, appropriately labeled amber glass vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 N HCl to achieve the desired final concentration.
-
Base Hydrolysis: Add 0.1 N NaOH.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂).
-
Thermal Stress: Place a vial in an oven set to 80°C.
-
Photolytic Stress: Expose a solution in a photostable, transparent container to a light source compliant with ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed alongside.
-
-
Time Points: Store all samples under their respective conditions. Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC-UV method. If significant degradation is observed, use HPLC-MS to identify the mass of the degradation products.
-
Data Evaluation: Calculate the percentage of degradation for each condition. A good stability-indicating method will show a decrease in the main peak area with a corresponding increase in impurity peaks, all while maintaining a clean baseline and peak shape.
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | Duration (hours) | % Degradation of Brominated Niacin | Major Degradation Products (Hypothetical) |
| 0.1 N HCl (80°C) | 12 | ~5% | Hydrolyzed Niacin |
| 0.1 N NaOH (RT) | 12 | ~15% | Debrominated Niacin, Ring-Opened Species |
| 3% H₂O₂ (RT) | 12 | ~8% | N-oxide derivative |
| Thermal (80°C) | 24 | ~2% | Minimal degradation |
| Photolytic (ICH) | 24 | ~20% | Debrominated Niacin, Radical Adducts |
Protocol 2: Thermal Characterization by TGA and DSC
Objective: To determine the decomposition temperature and melting point of brominated niacin.
Methodology (TGA):
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of pure brominated niacin into a ceramic or platinum TGA pan.
-
Run Conditions: Place the pan in the TGA furnace. Heat the sample from ambient temperature to ~400°C at a linear heating rate of 10°C/min.
-
Atmosphere: Use an inert atmosphere, such as nitrogen, flowing at 50 mL/min to prevent oxidative degradation.[4][5]
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of the major mass loss event is considered the beginning of significant thermal decomposition.
Methodology (DSC):
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard like indium.
-
Sample Preparation: Accurately weigh 2-5 mg of pure brominated niacin into an aluminum DSC pan and hermetically seal it.
-
Run Conditions: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample from ambient temperature to a point beyond its melt/decomposition, typically at 10°C/min.
-
Data Analysis: Plot the heat flow versus temperature. An endothermic peak will indicate melting, while a sharp exothermic peak often signifies decomposition. For a compound that decomposes upon melting, you may see a complex endothermic/exothermic event.
Table 2: Interpreting Thermal Analysis Data for Brominated Niacin
| Technique | Observation | Interpretation |
| TGA | Onset of mass loss at 245°C | The compound is thermally stable up to approximately 245°C under an inert atmosphere. |
| DSC | Sharp endothermic peak at 238°C | This is likely the melting point of the compound. Niacin has a similar melting point.[5] |
| DSC | Broad exothermic event following the melt | The compound likely decomposes shortly after melting. |
References
-
World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. [Link]
-
The Truth Pill. (2018). Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products. [Link]
-
Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
-
Moreschi, E. C. P., Matos, J. R., & Almeida-Muradian, L. B. (2009). Thermal analysis of vitamin PP Niacin and niacinamide. Journal of Thermal Analysis and Calorimetry, 98(1), 161–164. [Link]
-
Moreschi, E. C. P., Matos, J. R., & Almeida-Muradian, L. B. (2009). Thermal analysis of vitamin PP Niacin and niacinamide. AKJournals. [Link]
-
FINETECH. How Does Vitamin B3 Stability Impact Food and Beverage Formulation?. [Link]
-
GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]
-
Portarapillo, M., et al. (2020). Ignition mechanism of flammable dust and dust mixtures: An insight through thermogravimetric/differential scanning calorimetry analysis. ResearchGate. [Link]
-
Attimarad, M., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. [Link]
-
Attimarad, M., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Semantic Scholar. [Link]
-
Clemson University. (2018). Effect of Metal Ions on Stability of Ascorbic Acid and Niacin Determined by HPLC. [Link]
-
Singh, A. K., & Gupta, N. (2012). Kinetics of Oxidation of Vitamin-B3 (Niacin) by Sodium N-bromo benzenesulphonamide (Bromamine). Research Journal of Chemical Sciences. [Link]
-
Przybyłek, M., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. MDPI. [Link]
-
Zhang, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. [Link]
-
Alphalyse. Accelerated stability and forced degradation studies. [Link]
-
Wang, T., et al. (2022). Bromine-photosensitized degradation of perfluorooctanoic acid. PMC - NIH. [Link]
-
Krais, S., et al. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. PubMed. [Link]
Sources
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. thetruthpill.in [thetruthpill.in]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. mdpi.com [mdpi.com]
- 7. Bromine-photosensitized degradation of perfluorooctanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. finetechitg.com [finetechitg.com]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. isca.me [isca.me]
- 12. "Effect of Metal Ions on Stability of Ascorbic Acid and Niacin Determin" by Jhongyan Huang [open.clemson.edu]
- 13. humiditycontrol.com [humiditycontrol.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Accelerated stability and forced degradation [alphalyse.com]
- 16. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting the Purification of Nicotinic Acid Derivatives
Welcome to the Technical Support Center for Pyridine and Nicotinic Acid Chemistry. Synthesizing and purifying nicotinic acid derivatives—such as nicotinamides, nicotinate esters, and cross-coupled aryl-pyridines—presents unique challenges. The amphoteric nature of the pyridine ring, the zwitterionic properties of the starting materials, and the strong metal-coordinating ability of the nitrogen heteroatom often render standard aqueous workups ineffective.
This guide provides field-proven, self-validating troubleshooting protocols to help you efficiently remove unreacted starting materials and catalysts from your final product.
Triage: Selecting the Right Purification Strategy
Before troubleshooting, it is critical to identify the primary contaminant in your reaction mixture. The workflow below illustrates the optimal purification pathway based on the specific impurity profile of your crude mixture.
Caption: Workflow for selecting the optimal purification strategy for nicotinic acid derivatives.
FAQ 1: The Zwitterion Dilemma (Removing Unreacted Nicotinic Acid)
Question: I synthesized a neutral nicotinamide, but my crude product is contaminated with unreacted nicotinic acid. How do I remove the starting material without losing my product to the aqueous layer during extraction?
Causality & Mechanism: Nicotinic acid is an amphoteric molecule. The pyridine nitrogen protonates at highly acidic pH (pKa ~2.0)[1], and the carboxylic acid deprotonates at mildly acidic pH (pKa ~4.85). At its isoelectric point (pH ~4.75), it exists predominantly as a highly polar zwitterion. While zwitterions have minimal aqueous solubility relative to their fully ionized states, they are still vastly more water-soluble than they are in non-polar organic solvents. By strictly buffering your aqueous wash to pH 4.8, you force the unreacted nicotinic acid to remain in the aqueous phase, while your neutral derivative (which lacks the carboxylic acid moiety) partitions cleanly into the organic layer.
Quantitative Data: Physicochemical Properties for Extraction Planning
| Compound | pKa1 (Pyridine N) | pKa2 (Carboxyl) | Isoelectric Point (pI) | Organic Solubility (e.g., EtOAc) | Aqueous Solubility (pH 4.8) |
| Nicotinic Acid | 2.0 | 4.85 | ~4.75 | Very Low | High (Zwitterion) |
| Nicotinamide | ~3.3 | N/A | N/A | High | Moderate |
| Ethyl Nicotinate | ~3.1 | N/A | N/A | High | Low |
Self-Validating Protocol: Isoelectric Aqueous Wash
-
Dissolution: Dissolve the crude reaction mixture in a moderately polar organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Buffer Preparation: Prepare a 0.1 M Sodium Acetate/Acetic Acid buffer and adjust the pH to exactly 4.8 using a calibrated pH meter.
-
Extraction: Wash the organic layer with the pH 4.8 buffer (3 × 0.5 volumes). Vigorous agitation is required to ensure complete partitioning.
-
Validation Step: Spot both the organic and aqueous layers on a silica TLC plate. Visualize under short-wave UV (254 nm). The organic layer should show only the migrating product spot, while the aqueous layer should retain the baseline spot (nicotinic acid). If starting material remains in the organic phase, repeat the wash.
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
FAQ 2: Amidation Scavenging (Removing Excess Amines)
Question: I used an excess of a secondary amine to drive my amidation reaction to completion. How can I remove the unreacted amine without resorting to column chromatography?
Causality & Mechanism: Standard acid washes (e.g., 1M HCl) used to remove amines will often protonate the pyridine nitrogen of your desired nicotinamide product, dragging it into the aqueous waste. To bypass this, we utilize a "catch-and-release" methodology using Polymer-Supported Isocyanate (PS-NCO) [2]. The electrophilic isocyanate group is covalently anchored to an insoluble polystyrene matrix. It rapidly reacts with nucleophilic primary and secondary amines to form stable, resin-bound ureas. Because the impurity becomes tethered to a macroscopic solid, it can be physically filtered out of the solution.
Caption: Mechanism of catch-and-release purification using polymer-supported isocyanate (PS-NCO).
Self-Validating Protocol: PS-NCO Scavenging
-
Preparation: Dissolve the crude mixture in an aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran). Do not use alcohols, as they will slowly react with the isocyanate resin.
-
Resin Addition: Add 2.5 to 3.0 equivalents of PS-NCO resin relative to the calculated amount of excess amine.
-
Agitation: Shake or gently stir the suspension at room temperature for 4 to 12 hours. (Avoid magnetic stir bars at high speeds, as they can mill the resin into a fine powder that clogs filters).
-
Validation Step: Withdraw a 10 µL aliquot of the liquid phase and spot it on a TLC plate. Stain with Ninhydrin and heat. A lack of purple/blue color confirms the complete covalent capture of the amine.
-
Filtration: Filter the mixture through a sintered glass frit or a pad of Celite. Wash the resin cake thoroughly with DCM to elute any trapped product. Concentrate the filtrate.
FAQ 3: Transition Metal Removal (Cross-Coupling Clean-Up)
Question: My Suzuki-Miyaura coupling yielded the desired aryl-nicotinic acid derivative, but the product is dark brown and contaminated with palladium. How do I remove the catalyst?
Causality & Mechanism:
Pyridine rings are excellent
Self-Validating Protocol: Metal Scavenging via Silica-Thiol
-
Dissolution: Dissolve the crude cross-coupled product in a polar organic solvent (e.g., Ethyl Acetate, Toluene, or DMF) to ensure both the product and the Pd-complex are fully solubilized.
-
Scavenger Addition: Add 5–10 wt% of a Thiol-based silica scavenger (e.g., Si-Thiol) relative to the mass of the crude product.
-
Thermal Incubation: Stir the suspension at 40–50 °C for 4 to 12 hours. Elevated temperatures are critical here; thermal energy is required to kinetically break the stable Pyridine-Pd coordination bond so the metal can transfer to the resin.
-
Validation Step: Visually inspect the filtrate; it should transition from a dark orange/brown to a pale yellow or colorless solution. For rigorous validation (especially in late-stage drug development), submit an aliquot of the concentrated filtrate for Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The Pd concentration should drop below 10 ppm.
-
Filtration: Filter the hot mixture through a Celite pad to remove the Pd-loaded silica. Wash the pad with hot solvent and concentrate the filtrate.
References
-
Wikipedia Contributors. "Nicotinic acid - Properties and pKa." Wikipedia, The Free Encyclopedia. Available at: [Link] [1]
-
Booth, R. J., & Hodges, J. C. "Polymer-Supported Quenching Reagents for Parallel Purification." Journal of the American Chemical Society. Available at: [Link] [2]
-
Ismail, H., et al. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development. Available at: [Link] [3]
Technical Support Center: Overcoming Reactivity Challenges with 5-Bromo-6-(diethylamino)nicotinic acid
Welcome to the technical support guide for 5-Bromo-6-(diethylamino)nicotinic acid (CAS 1783760-98-4). This document serves as a specialized resource for researchers, chemists, and drug development professionals who are incorporating this versatile but challenging building block into their synthetic workflows. Here, we address the common hurdles associated with its unique electronic and steric properties, providing expert-driven troubleshooting guides, detailed protocols, and mechanistic insights to ensure your experimental success.
Section 1: Understanding the Core Challenge
Q1: What makes 5-Bromo-6-(diethylamino)nicotinic acid a "challenging" substrate in many common reactions?
The primary difficulty arises from a conflict in the electronic nature of its substituents. The pyridine ring is inherently electron-deficient. This effect is compounded by two powerful electron-withdrawing groups (EWGs): the bromine atom at the 5-position and the carboxylic acid at the 3-position. These groups decrease the electron density of the aromatic ring, which can affect its reactivity.
Conversely, the diethylamino group at the 6-position is a strong electron-donating group (EDG). This creates a "push-pull" electronic environment that modulates the reactivity of each functional group in a distinct, and often counterintuitive, way:
-
The C-Br Bond: While the diethylamino group's electron-donating nature can make the C-Br bond more susceptible to oxidative addition in palladium catalysis, the overall electronic environment and steric hindrance can still necessitate carefully optimized conditions.
-
The Carboxylic Acid: The cumulative electron-withdrawing effect of the ring nitrogen and the bromine atom deactivates the carboxyl group, making it less electrophilic and thus more difficult to convert into amides or esters using standard methods.[1]
-
The Pyridine Nitrogen: The basicity and nucleophilicity of the ring nitrogen are significantly dampened by the adjacent EWGs, making it less likely to interfere in reactions as a competing nucleophile.
This guide will focus on the two most common synthetic challenges: Palladium-catalyzed cross-coupling at the C-Br bond and amide/ester formation at the carboxylic acid.
Section 2: Troubleshooting Palladium Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
This is one of the most frequent applications for this molecule. Failure or low yield in these reactions is a common frustration.
Q2: My Suzuki-Miyaura coupling with an arylboronic acid is failing or giving very low yields. Where should I start troubleshooting?
A failed Suzuki-Miyaura coupling with this substrate is almost always traceable to one of four key parameters: the palladium catalyst/ligand system, the base, the solvent, or the temperature. The goal is to facilitate the rate-limiting oxidative addition step, which can be sluggish for this electron-rich heterocyclic system.[2]
Troubleshooting Decision Workflow: Suzuki-Miyaura Coupling
Below is a logical workflow to diagnose and solve common issues.
Caption: Comparison of carboxylic acid activation pathways.
Protocol: Robust HATU-Mediated Amidation
This protocol is designed for high-yield conversion to the desired amide.
Materials:
-
5-Bromo-6-(diethylamino)nicotinic acid (1.0 equiv)
-
Amine (hydrochloride salt or free base) (1.2 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve 5-Bromo-6-(diethylamino)nicotinic acid in anhydrous DMF in a flask under an argon atmosphere.
-
Add the amine to the solution. If using a hydrochloride salt, ensure enough base is present to neutralize it.
-
Add the DIPEA to the mixture and stir for 5 minutes at room temperature. [3]The base deprotonates the carboxylic acid to form the carboxylate. [4]4. In a single portion, add the HATU solid to the stirring solution.
-
Allow the reaction to stir at room temperature for 2-6 hours. The reaction is often complete within this time.
-
Monitor the reaction by LC-MS. Check for the disappearance of the starting carboxylic acid.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine to remove excess reagents and DMF.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Section 4: Frequently Asked Questions (FAQs)
Q4: Should I protect the carboxylic acid as an ester before attempting a Suzuki coupling?
It is generally not necessary and may add unnecessary steps to your synthesis. Modern palladium catalysts with bulky phosphine ligands are highly tolerant of the free carboxylic acid functional group. In fact, the carboxylate, formed under the basic reaction conditions, can sometimes be beneficial. If you are experiencing issues, optimizing the coupling conditions as described in Section 2 is a much more direct and effective strategy than protection-deprotection.
Q5: Can the diethylamino group cause side reactions?
The nitrogen of the diethylamino group is a very weak nucleophile due to its attachment to the electron-deficient pyridine ring. It is highly unlikely to compete with your primary nucleophile (e.g., an amine in an amidation) or interfere with the palladium catalyst. Steric hindrance from the two ethyl groups further reduces its potential reactivity.
Q6: Are there any other common reactions I should be aware of for this molecule?
While Suzuki coupling and amidation are the most common, this molecule can also participate in other cross-coupling reactions such as Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig amination (to replace the bromine with a different amine), though each may require specific catalyst and condition optimization.
References
-
Amine to Amide Mechanism - HATU . (n.d.). Common Organic Chemistry. Retrieved February 27, 2026, from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . (2008). Accounts of Chemical Research, 41(11), 1555–1564. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism . (2020). YouTube. Retrieved February 27, 2026, from [Link]
-
Carboxylic acid . (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling . (2018). Organometallics, 37(21), 3986–3996. [Link]
-
HATU . (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]
-
Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions . (2025). PolyU Electronic Theses. [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation . (2021). Journal of the American Chemical Society, 143(49), 20854–20866. [Link]
-
Carboxylic Acids Important Reactions . (n.d.). Jack Westin. Retrieved February 27, 2026, from [Link]
-
How Cells Activate Carboxylic Acids . (2014). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]
-
Derivatives of Carboxylic Acids . (n.d.). Michigan State University Chemistry. Retrieved February 27, 2026, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst . (2020). Molecules, 25(21), 4930. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . (2007). Organic Letters, 9(18), 3429–3432. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . (n.d.). Yoneda Labs. Retrieved February 27, 2026, from [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review . (2023). Catalysts, 13(2), 366. [Link]
-
How to approach choosing reaction conditions for Suzuki? . (2024). Reddit. Retrieved February 27, 2026, from [Link]
-
Suzuki-Miyaura Coupling . (2024). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]
-
Organoboron catalysis for direct amide/peptide bond formation . (2024). Chemical Communications. [Link]
-
Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids . (2012). The Journal of Organic Chemistry, 77(18), 8386–8400. [Link]
-
Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles . (2018). Beilstein Journal of Organic Chemistry, 14, 219–225. [Link]
-
Amide synthesis by acylation . (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]
-
5-Bromo-6-Hydroxy Nicotinic Acid . (n.d.). IndiaMART. Retrieved February 27, 2026, from [Link]
Sources
Navigating the Structural Maze: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 5-Bromo-6-(diethylamino)nicotinic acid
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers and scientists, a robust analytical workflow is the bedrock of confident progression from synthesis to functional assessment. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy in the characterization of 5-Bromo-6-(diethylamino)nicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry. We will explore the predicted ¹H and ¹³C NMR spectral features, benchmark these against alternative analytical techniques, and provide a field-proven experimental protocol for acquiring high-quality data.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of organic structure determination, offering an unparalleled window into the molecular architecture. Unlike techniques that provide information on functional groups (Infrared Spectroscopy) or mass-to-charge ratio (Mass Spectrometry), NMR elucidates the carbon-hydrogen framework, revealing the connectivity and spatial relationships of atoms within a molecule.[1][2] For a molecule such as 5-Bromo-6-(diethylamino)nicotinic acid, with its distinct aromatic and aliphatic regions, NMR is indispensable for confirming its identity and purity.
Predicted ¹H and ¹³C NMR Spectral Analysis of 5-Bromo-6-(diethylamino)nicotinic acid
In the absence of a publicly available experimental spectrum for 5-Bromo-6-(diethylamino)nicotinic acid, we can predict its ¹H and ¹³C NMR spectra with a high degree of confidence by analyzing the known spectral data of its constituent fragments and related analogues.[3]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to display signals corresponding to the two aromatic protons on the pyridine ring and the protons of the diethylamino group. The carboxylic acid proton may be observable as a broad singlet, though its presence and chemical shift can be highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for 5-Bromo-6-(diethylamino)nicotinic acid (in CDCl₃)
| Atom Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2 | 8.5 - 8.7 | d | 1H | The proton at the 2-position is ortho to the nitrogen and the carboxylic acid group, leading to significant deshielding. It will appear as a doublet due to coupling with H-4. |
| H-4 | 7.9 - 8.1 | d | 1H | The proton at the 4-position is deshielded by the adjacent nitrogen and bromine atom. It will appear as a doublet due to coupling with H-2. |
| -CH₂- (ethyl) | 3.4 - 3.6 | q | 4H | The methylene protons of the diethylamino group are adjacent to the nitrogen atom, resulting in a downfield shift. They will appear as a quartet due to coupling with the methyl protons. |
| -CH₃ (ethyl) | 1.2 - 1.4 | t | 6H | The methyl protons of the diethylamino group are in a typical aliphatic region and will appear as a triplet due to coupling with the methylene protons. |
| -COOH | 10.0 - 13.0 | br s | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. Its observation can be affected by solvent exchange. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the five carbons of the substituted pyridine ring, the carboxylic acid carbon, and the two unique carbons of the diethylamino group.
Table 2: Predicted ¹³C NMR Data for 5-Bromo-6-(diethylamino)nicotinic acid (in CDCl₃)
| Atom Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 150 - 155 | This carbon is adjacent to the nitrogen and is deshielded. |
| C-3 | 140 - 145 | The carbon bearing the carboxylic acid group will be significantly downfield. |
| C-4 | 138 - 142 | This carbon is deshielded by the adjacent nitrogen and bromine. |
| C-5 | 110 - 115 | The carbon bearing the bromine atom will be shifted downfield due to the halogen's inductive effect. |
| C-6 | 155 - 160 | The carbon attached to the electron-donating diethylamino group will be significantly deshielded. |
| -COOH | 165 - 170 | The carbonyl carbon of the carboxylic acid is highly deshielded.[4][5] |
| -CH₂- (ethyl) | 45 - 50 | The methylene carbons are deshielded by the adjacent nitrogen atom. |
| -CH₃ (ethyl) | 13 - 16 | The methyl carbons are in a typical upfield aliphatic region. |
Visualizing the Molecular Structure
To correlate the predicted NMR data with the molecular structure, the following diagram illustrates the atom numbering for 5-Bromo-6-(diethylamino)nicotinic acid.
Caption: Molecular structure of 5-Bromo-6-(diethylamino)nicotinic acid with atom numbering for NMR correlation.
A Robust Experimental Protocol for NMR Data Acquisition
Achieving high-quality NMR spectra is contingent on meticulous sample preparation and instrument setup.[6][7] The following protocol provides a reliable workflow for the analysis of small organic molecules like 5-Bromo-6-(diethylamino)nicotinic acid.
Experimental Workflow Diagram
Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 5-Bromo-6-(diethylamino)nicotinic acid for ¹H NMR, and 20-50 mg for ¹³C NMR.[7]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.[6]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
If necessary, filter the solution to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum. Typically, 16-32 scans are sufficient for a compound of this concentration.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.[8]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons.
-
Identify the chemical shifts of all peaks in both the ¹H and ¹³C spectra.
-
Comparative Analysis with Other Spectroscopic Techniques
While NMR is the gold standard for structural elucidation, other spectroscopic techniques provide complementary and confirmatory data. A multi-technique approach ensures the most comprehensive characterization.[1]
Table 3: Comparison of Analytical Techniques for the Characterization of 5-Bromo-6-(diethylamino)nicotinic acid
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and stereochemistry.[9] | Unambiguous structure determination. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula with high-resolution MS.[10] | Does not provide detailed connectivity information on its own. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H, C-N, C-Br).[11] | Fast and simple, good for identifying key functional groups. | Provides limited information on the overall molecular structure.[12] |
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of 5-Bromo-6-(diethylamino)nicotinic acid. The presence of a bromine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, which would have nearly equal intensities.[10][13] Fragmentation patterns could provide further structural clues, such as the loss of the ethyl groups or the carboxylic acid moiety.
Infrared (IR) Spectroscopy
An IR spectrum would show characteristic absorption bands confirming the presence of key functional groups.[11] Expected absorptions include:
-
A broad O-H stretch around 2500-3300 cm⁻¹ for the carboxylic acid.
-
A strong C=O stretch around 1700-1725 cm⁻¹ for the carboxylic acid.[12]
-
C-N stretching vibrations for the diethylamino group.
-
Aromatic C=C and C-H stretching and bending vibrations.
-
A C-Br stretch in the fingerprint region.
Conclusion
The comprehensive characterization of 5-Bromo-6-(diethylamino)nicotinic acid relies on a synergistic application of modern analytical techniques. While Mass Spectrometry and Infrared Spectroscopy provide crucial pieces of the structural puzzle, NMR spectroscopy remains the definitive tool for elucidating the intricate connectivity of the molecule. The predicted ¹H and ¹³C NMR data, coupled with a robust experimental protocol, provide a solid foundation for researchers to confidently identify and characterize this and similar molecules, ensuring the integrity and progression of their research and development endeavors.
References
-
ACS Publications. (2020, December 30). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. [Link]
-
Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]
-
TSI Journals. (2015). A-lfer-study-of-substituent-influence-on-the-ftir-and-uv-spectral-data-of-2-and-6substituted-nicotinic-acids.pdf. [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
-
Doc Brown's Chemistry. (2025, November 15). Interpreting the 13 C NMR spectrum of benzoic acid. [Link]
-
Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]
-
Sema. Organic Chemistry Ir And Nmr Cheat Sheet. [Link]
-
ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]
-
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
UniversalClass. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
-
ResearchGate. FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic acid(59-67-6) 13C NMR spectrum [chemicalbook.com]
- 4. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]
- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. rsc.org [rsc.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to HPLC Method Development for the Analysis of 5-Bromo-6-(diethylamino)nicotinic Acid
This guide provides a comprehensive, in-depth exploration of high-performance liquid chromatography (HPLC) method development for the analysis of 5-Bromo-6-(diethylamino)nicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps. Instead, it delves into the rationale behind experimental choices, offering a comparative analysis of different analytical approaches and grounding its recommendations in established scientific principles and regulatory standards.
The structure of this guide is designed to mirror the logical progression of method development, from understanding the analyte's physicochemical properties to method validation. We will explore various stationary and mobile phase strategies, providing the data and reasoning necessary to select the optimal conditions for robust and reliable analysis.
Understanding the Analyte: Physicochemical Properties of 5-Bromo-6-(diethylamino)nicotinic Acid
A successful HPLC method is built upon a thorough understanding of the analyte's chemical characteristics. 5-Bromo-6-(diethylamino)nicotinic acid is a substituted pyridine carboxylic acid. Its structure presents several key features that will dictate its chromatographic behavior:
-
Polarity: The presence of the carboxylic acid and the tertiary amine makes the molecule relatively polar. This will influence the choice of stationary phase.
-
UV Absorbance: The substituted pyridine ring contains a chromophore that will absorb UV light, making UV detection a suitable choice for quantification. The exact wavelength of maximum absorbance (λmax) should be determined experimentally but is likely to be in the range of 260-280 nm.
Comparative Analysis of Chromatographic Approaches
The selection of the appropriate stationary and mobile phases is the cornerstone of HPLC method development. Below, we compare several common approaches for the analysis of a polar, ionizable compound like 5-Bromo-6-(diethylamino)nicotinic acid.
Reversed-Phase Chromatography (RPC)
Reversed-phase chromatography is the most common HPLC mode, but it can be challenging for polar compounds that have limited retention on non-polar stationary phases.
2.1.1. Column Selection
A comparison of different reversed-phase columns is presented in the table below.
| Column Type | Description | Advantages for this Analyte | Disadvantages for this Analyte |
| C18 (Octadecyl) | A non-polar stationary phase with long alkyl chains. | High hydrophobicity can aid in the retention of moderately polar compounds. | May exhibit poor retention and peak shape for highly polar analytes. |
| C8 (Octyl) | A non-polar stationary phase with shorter alkyl chains than C18. | Can provide a good balance of retention and analysis time for polar molecules. | May still require mobile phase modifiers for optimal peak shape. |
| Phenyl-Hexyl | A stationary phase with phenyl rings and hexyl chains. | Offers alternative selectivity through π-π interactions with the pyridine ring. | May have lower hydrolytic stability at extreme pH values. |
| Polar-Embedded | A C18 or C8 phase with a polar group (e.g., amide, carbamate) embedded in the alkyl chain. | Enhanced retention of polar compounds and improved peak shape for bases. | Can be more expensive than traditional phases. |
2.1.2. Mobile Phase Optimization
The mobile phase composition, particularly its pH and the type of buffer used, is critical for controlling the retention and peak shape of ionizable compounds.
-
pH Control: The mobile phase pH should be adjusted to control the ionization state of the analyte. For 5-Bromo-6-(diethylamino)nicotinic acid, a mobile phase pH of around 3 would ensure the carboxylic acid is protonated (neutral) and the amine is protonated (charged), leading to good retention on a reversed-phase column.
-
Buffer Selection: A buffer is necessary to maintain a constant pH. Phosphate and acetate buffers are common choices. The buffer concentration should be kept low (10-25 mM) to avoid precipitation and potential column damage.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile is generally preferred for its lower viscosity and UV transparency.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative to reversed-phase chromatography for highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water.
2.2.1. Column Selection
| Column Type | Description | Advantages for this Analyte | Disadvantages for this Analyte |
| Bare Silica | A simple, unbonded silica stationary phase. | Good retention for polar compounds. | Can have a high number of active silanol groups, leading to peak tailing. |
| Amide | A silica-based stationary phase with bonded amide functional groups. | Offers different selectivity compared to bare silica and is less prone to silanol interactions. | Can be less stable at high pH. |
| Diol | A silica-based stationary phase with bonded diol functional groups. | Provides good peak shapes for a wide range of polar compounds. | May have lower retention than other HILIC phases. |
2.2.2. Mobile Phase Optimization
-
Organic Solvent: Acetonitrile is the most common organic solvent used in HILIC.
-
Aqueous Component: The aqueous component of the mobile phase contains a buffer to control the pH and ionic strength. The water content is typically in the range of 2-20%.
-
Buffer: Ammonium formate and ammonium acetate are common buffers used in HILIC as they are volatile and compatible with mass spectrometry.
Experimental Protocols
The following are detailed protocols for the development of an HPLC method for 5-Bromo-6-(diethylamino)nicotinic acid.
Initial Screening of Conditions
This workflow outlines the initial steps to quickly assess the most promising chromatographic conditions.
Caption: Initial HPLC method screening workflow.
Protocol:
-
Standard Preparation: Prepare a stock solution of 5-Bromo-6-(diethylamino)nicotinic acid at 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water). From this stock, prepare a series of working standards ranging from 1 to 100 µg/mL.
-
Column Selection: Screen three different columns: a C18, a Phenyl-Hexyl, and a HILIC (Amide) column.
-
Mobile Phase: Use a simple mobile phase system consisting of Mobile Phase A: 0.1% formic acid in water and Mobile Phase B: acetonitrile.
-
Gradient Elution: Perform a generic gradient elution from 5% to 95% B over 15 minutes on each column.
-
Detection: Monitor the elution at a wavelength of 270 nm.
-
Evaluation: Evaluate the chromatograms for retention time, peak shape (asymmetry), and resolution from any impurities. Select the column and conditions that provide the best initial results for further optimization.
Method Optimization
Once a promising column and mobile phase system have been identified, the next step is to optimize the method to achieve the desired performance.
Caption: HPLC method optimization workflow.
Protocol:
-
pH Optimization: If using a reversed-phase method, systematically vary the pH of the aqueous mobile phase (e.g., from 2.5 to 3.5 in 0.2 unit increments) to find the optimal pH for retention and peak shape.
-
Gradient Optimization: Adjust the gradient slope and duration to achieve the best resolution between the analyte and any impurities in the shortest possible run time.
-
Flow Rate Optimization: Evaluate the effect of flow rate on resolution and analysis time. A lower flow rate can improve resolution but will increase the run time.
-
Temperature Optimization: Investigate the effect of column temperature on retention time and peak shape. Higher temperatures can reduce viscosity and improve efficiency, but may also degrade the analyte or the column.
Method Validation
Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose. Method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The development of a robust and reliable HPLC method for the analysis of 5-Bromo-6-(diethylamino)nicotinic acid requires a systematic approach. By understanding the analyte's physicochemical properties and conducting a comparative evaluation of different chromatographic conditions, an optimal method can be developed. Both reversed-phase and HILIC chromatography offer viable options, with the final choice depending on the specific requirements of the analysis, such as the sample matrix and the presence of impurities. The principles and protocols outlined in this guide provide a framework for developing a scientifically sound and validated HPLC method suitable for research and quality control environments.
References
Technical Comparison Guide: Mass Spectrometry Fragmentation of Brominated Nicotinic Acids
This guide outlines the mass spectrometric differentiation of brominated nicotinic acids, focusing on the fragmentation behaviors of the 2-bromo, 5-bromo, and 6-bromo isomers.
Executive Summary
Brominated nicotinic acids (bromopyridine-3-carboxylic acids) are critical scaffolds in the synthesis of agrochemicals and pharmaceutical agents.[1] Their structural isomers—specifically 2-bromonicotinic acid , 5-bromonicotinic acid , and 6-bromonicotinic acid —exhibit distinct reactivity profiles but share identical molecular masses (
This guide provides a technical comparison of their fragmentation patterns under Electron Ionization (EI) mass spectrometry. By analyzing characteristic ion clusters, "ortho effects," and isotopic signatures, researchers can confidently differentiate these isomers without relying solely on retention times.
Fundamental Principles
Before analyzing specific isomers, three core mass spectrometric principles govern the spectra of this chemical class:
-
The Bromine Signature: All isomers exhibit a characteristic 1:1 isotopic ratio for the molecular ion (
) and any fragment retaining the bromine atom, due to the natural abundance of and . -
Pyridine Ring Stability: The aromatic pyridine ring is highly stable. Fragmentation typically initiates at the substituent (carboxylic acid) rather than ring cleavage.
-
The "Ortho Effect": Substituents adjacent to the carboxylic acid group (positions 2 and 4) induce specific rearrangement pathways—often involving water elimination or steric-driven bond cleavage—that are absent in meta (5-position) or para (6-position) isomers.
Table 1: Isomer Structural Properties
| Isomer | IUPAC Name | Position of Br relative to COOH | Key Steric Feature |
| 2-Bromo | 2-bromopyridine-3-carboxylic acid | Ortho | High steric hindrance; Br blocks |
| 5-Bromo | 5-bromopyridine-3-carboxylic acid | Meta | No steric interaction; two ortho protons available. |
| 6-Bromo | 6-bromopyridine-3-carboxylic acid | Para | No steric interaction; remote electronic effect. |
Comparative Fragmentation Analysis
5-Bromonicotinic Acid (The Benchmark)
As the meta-isomer, 5-bromonicotinic acid displays a "standard" fragmentation pattern for halogenated aromatic acids, unperturbed by steric crowding.
-
Molecular Ion (
): Prominent peaks at m/z 201 and 203 (Base Peak). -
Primary Fragmentation:
-
Loss of Hydroxyl (
): Cleavage of the -OH group yields the acylium ion at m/z 184/186 . -
Loss of Water (
): A significant peak at m/z 183/185 is often observed. This "ortho-like" elimination is permitted because the C2 and C4 positions (ortho to COOH) both contain hydrogen atoms, facilitating H-transfer. -
Loss of Carboxyl (
): Loss of the entire -COOH group yields the bromopyridinyl cation at m/z 156/158 .
-
-
Secondary Fragmentation:
-
Subsequent loss of Br from the ring yields the pyridyne-like fragment at m/z 78 .
-
2-Bromonicotinic Acid (The Ortho Isomer)
The 2-bromo isomer is defined by the Ortho Effect . The bulky bromine atom at position 2 forces the carboxylic acid group out of planarity and blocks one of the ortho-hydrogens.
-
Suppression of Water Loss: Unlike the 5-bromo isomer, the 2-bromo isomer lacks a hydrogen at the C2 position. While H-transfer from C4 is possible, the steric twist often favors simple cleavage over rearrangement. Consequently, the
peak is typically suppressed relative to the peak. -
Enhanced Decarboxylation: Steric strain weakens the
bond, often increasing the relative abundance of the ion (m/z 156/158) compared to the meta isomer. -
Direct Halogen Loss: In some experimental conditions, the relief of steric strain can trigger the direct loss of the bromine radical (
) from the molecular ion, appearing as a weak signal at m/z 122 .
6-Bromonicotinic Acid (The Para Isomer)
The 6-bromo isomer behaves similarly to the 5-bromo isomer but is distinguished by electronic effects. The para-position allows for resonance stabilization of the cation following decarboxylation.
-
Fragmentation Profile: Dominated by sequential loss of OH and CO.
-
Differentiation: The ratio of m/z 156 (
) to m/z 184 ( ) is often higher in the 6-bromo isomer compared to the 5-bromo isomer due to the stability of the resulting 6-bromopyridinyl cation.
Summary of Diagnostic Ions
The following table summarizes the key mass spectral peaks for identification.
| Ion Identity | m/z (Br Isotopes) | 5-Bromo (Meta) | 2-Bromo (Ortho) | 6-Bromo (Para) |
| Molecular Ion ( | 201 / 203 | Base Peak (100%) | High Intensity | High Intensity |
| 184 / 186 | Strong | Dominant | Strong | |
| 183 / 185 | Distinctive | Suppressed | Moderate | |
| 156 / 158 | Moderate | Enhanced | Moderate | |
| 122 | Weak | Present | Weak | |
| Pyridine Ring | 78 | Present | Present | Present |
Visualizing the Fragmentation Pathway[3][4]
The following diagram illustrates the mechanistic pathways for 5-bromonicotinic acid, highlighting the competition between simple cleavage and rearrangement.
Caption: Fragmentation pathways of 5-bromonicotinic acid.[2][3] Note the bifurcation between direct OH loss and rearrangement-driven H2O loss.
Experimental Protocol: GC-MS Analysis
To replicate these results and ensure accurate differentiation, follow this standardized protocol.
Sample Preparation
-
Derivatization (Optional but Recommended): While nicotinic acids can be analyzed directly, their polarity often leads to peak tailing.
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Procedure: Dissolve 1 mg sample in 100 µL dry pyridine. Add 100 µL BSTFA. Incubate at 60°C for 30 mins.
-
Note: This shifts all mass peaks by +72 Da (TMS group), removing the "water loss" pathway but enhancing the M-15 (methyl) signal.
-
-
Direct Injection: Dissolve 1 mg sample in 1 mL Methanol (LC-MS grade).
Instrument Conditions (EI-MS)
-
Ionization Source: Electron Ionization (EI)
-
Electron Energy: 70 eV (Standard for library matching)
-
Source Temperature: 230°C
-
Transfer Line: 250°C
-
Scan Range: m/z 40 – 300
Workflow Diagram
Caption: Decision tree for identifying bromonicotinic acid isomers based on spectral features.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 5-Bromonicotinic acid (ID: 239506).[4] NIST Mass Spectrometry Data Center.[4][5][6][7] Available at: [Link]
-
MassBank of North America (MoNA). Spectra of Brominated Pyridines.[4] Accession ID: JP012068.[4] Available at: [Link]
-
Fu, X., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites. International Journal of Mass Spectrometry.[2] (Contextual reference for pyridine amide/acid fragmentation).
-
Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra. Mass Spectrometry Reviews.[8] (Authoritative source on ortho effects in aromatic acids).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds [docbrown.info]
- 4. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromobutyric acid [webbook.nist.gov]
- 6. Bromine [webbook.nist.gov]
- 7. 2-Bromopropanoic acid [webbook.nist.gov]
- 8. youtube.com [youtube.com]
Comparing reactivity of 5-Bromo vs 5-Chloro-6-(diethylamino)nicotinic acid
This guide provides an in-depth technical comparison of 5-Bromo-6-(diethylamino)nicotinic acid versus 5-Chloro-6-(diethylamino)nicotinic acid . It is designed for medicinal chemists and process engineers selecting the optimal building block for functionalization at the C5 position.[1]
Executive Summary: The Reactivity Divergence
While both compounds share the same core scaffold, the choice between the 5-Bromo and 5-Chloro analogues is not merely a matter of cost; it dictates the available synthetic pathways.
-
5-Bromo Derivative: The "Gold Standard" for palladium-catalyzed cross-couplings in this sterically congested system.[1] It is also the exclusive choice for Lithium-Halogen exchange chemistry.[1]
-
5-Chloro Derivative: A cost-effective alternative only for highly optimized catalytic systems using specialized ligands.[1] It is generally inert to standard oxidative addition conditions due to the electron-rich nature of the ring and significant steric hindrance.[1]
Structural & Electronic Analysis
To understand the reactivity, we must analyze the micro-environment of the C5 position.
The Electronic "Push-Pull" Conflict
The pyridine ring is subjected to competing electronic effects:
-
C3-Carboxyl (COOH): Electron-withdrawing (EWG), activating the ring for nucleophilic attack, but deactivating it for electrophilic attack.
-
C6-Diethylamino (NEt₂): Strong Electron-Donating Group (EDG) via resonance.[1]
-
Net Effect at C5: The resonance donation from the ortho-amino group significantly increases electron density at C5.[1] This makes the C-X bond stronger and less prone to oxidative addition by Pd(0), effectively "poisoning" the catalyst compared to a simple halopyridine.
The Steric Wall
The diethylamino group is bulky.[1] Being ortho to the halogen (C5 and C6 are adjacent), the ethyl chains create a "steric wall" that hinders the approach of metal catalysts.
-
C-Br Bond Length: ~1.89 Å (Protrudes further, more accessible).[1]
-
C-Cl Bond Length: ~1.72 Å (Buried deeper within the steric field of the diethylamino group).
Figure 1: Mechanistic factors influencing the reactivity of the C5-halogen.
Comparative Reactivity Profile
A. Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira)[1][2]
This is the primary application for this scaffold. The reaction involves the oxidative addition of Pd(0) into the C-X bond.[2]
| Feature | 5-Bromo Derivative | 5-Chloro Derivative |
| Bond Energy (C-X) | Weaker (~280 kJ/mol). Facile insertion.[1] | Stronger (~340 kJ/mol).[1] Difficult insertion. |
| Catalyst Requirement | Standard Pd sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂). | Requires specialized "hot" catalysts (e.g., Pd-PEPPSI, Buchwald precatalysts like XPhos-Pd-G2).[1] |
| Steric Tolerance | The longer C-Br bond allows the Pd center to "reach" the bond despite the bulky NEt₂ group. | The shorter C-Cl bond is shielded by the NEt₂ group, often requiring higher temperatures (>100°C) which may decarboxylate the acid. |
| Yield Consistency | High (>85% typical).[1][3] | Variable (0-60%), highly substrate-dependent.[1] |
Recommendation: Use 5-Bromo for library synthesis or early-stage development to ensure success.[1] Reserve 5-Chloro for process chemistry where catalyst screening can be exhaustively optimized to reduce raw material costs.[1]
B. Organolithium Chemistry (The Divergence)
This is where the two derivatives behave completely differently.
-
5-Bromo (Metal-Halogen Exchange): Treatment with n-BuLi (2 equivalents: 1 for COOH deprotonation, 1 for exchange) at -78°C rapidly generates the C5-Lithio species . This allows for quenching with electrophiles (aldehydes, acyl chlorides) to introduce substituents at C5.[1]
-
5-Chloro (Directed Ortho Metalation - DoM): The C-Cl bond is too strong for rapid exchange at -78°C. Instead, the Lithium base may act as a base. The C4 position is activated by the adjacent Carboxylate (DoM group) and the inductive effect of the Chloride.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Optimized for Steric Bulk)
Target: Arylation at C5 using the 5-Bromo derivative.
Rationale: Standard conditions often fail due to the steric bulk of the diethylamino group.[1] We utilize a high-activity catalyst system and a solvent mixture that ensures solubility of the zwitterionic nicotinic acid.[1]
Materials:
-
5-Bromo-6-(diethylamino)nicotinic acid (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) — Chosen for its large bite angle and stability.
-
Base: K₂CO₃ (3.0 equiv) — Excess needed to neutralize the carboxylic acid and activate the boronate.
-
Solvent: 1,4-Dioxane / Water (4:1 v/v).[1]
Step-by-Step:
-
Degassing: Charge a reaction vial with the 5-bromo substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat the mixture to 90°C for 4-12 hours. Note: Monitor by LCMS.[1][7] The carboxylic acid moiety often causes tailing on TLC; use an acidic mobile phase.
-
Workup: Acidify carefully to pH ~4 using 1M HCl to precipitate the product (or extract the free acid).
Protocol B: Lithium-Halogen Exchange (Exclusive to 5-Bromo)
Target: Formylation at C5 (Introduction of aldehyde).
Materials:
-
5-Bromo-6-(diethylamino)nicotinic acid (1.0 equiv)
-
n-Butyllithium (2.2 equiv, 2.5M in hexanes)
-
DMF (Dry, 5.0 equiv)
-
THF (Anhydrous)
Step-by-Step:
-
Preparation: Dissolve the substrate in anhydrous THF under Nitrogen. Cool to -78°C .[1]
-
Dianion Formation: Add n-BuLi dropwise.[1] The first equivalent deprotonates the carboxylic acid (exothermic); the second performs the Li/Br exchange. Stir for 30 mins at -78°C.
-
Quenching: Add dry DMF dropwise.
-
Warming: Allow the reaction to warm to 0°C over 1 hour.
-
Hydrolysis: Quench with aqueous NH₄Cl. The product will be the 5-formyl derivative.[1]
Decision Logic for Researchers
Use the following logic flow to select the correct starting material for your campaign.
Figure 2: Decision matrix for selecting the 5-Bromo vs 5-Chloro derivative.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link
-
Li, J. J., & Gribble, G. W. (2000).[1] Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier Science.[1] (Context: Reactivity of halopyridines).
-
Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Context: Lithium-Halogen exchange vs Directed Ortho Metalation selectivity).
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link
Sources
A Comparative Guide to the Bioactivity of Diethylamino vs. Dimethylamino Nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the bioactivity of nicotinic acid derivatives functionalized with diethylamino versus dimethylamino groups. While direct comparative studies are limited, this document synthesizes available experimental data and established structure-activity relationship (SAR) principles to offer valuable insights for researchers in medicinal chemistry and drug development.
Introduction: The Nicotinic Acid Scaffold and the Significance of Amino Substituents
Nicotinic acid, a form of vitamin B3, and its derivatives are a cornerstone in pharmaceutical research, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and lipid-lowering effects.[1][2] The functionalization of the carboxylic acid group, particularly through amidation with dialkylamines, offers a versatile strategy to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. The choice between a diethylamino and a dimethylamino substituent can significantly impact a compound's bioactivity profile due to differences in their steric and electronic properties. This guide explores these differences, providing a framework for the rational design of novel nicotinic acid-based therapeutics.
Theoretical Framework: Steric and Electronic Effects
The primary distinction between the diethylamino and dimethylamino moieties lies in the size and electron-donating capacity of the alkyl groups attached to the nitrogen atom.
-
Steric Hindrance: The ethyl groups of the diethylamino substituent are larger and more conformationally flexible than the methyl groups of the dimethylamino group. This increased steric bulk can influence how the molecule interacts with its biological target. For instance, a larger substituent may hinder the optimal binding of the molecule to a receptor's active site, potentially reducing its potency. Conversely, it could also promote a more selective interaction with a specific receptor subtype.
-
Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. The two ethyl groups in the diethylamino moiety exert a slightly stronger electron-donating effect compared to the two methyl groups in the dimethylamino substituent.[3] This can influence the electron density of the amide carbonyl group and the pyridine ring, which may affect the molecule's reactivity, polarity, and ability to form hydrogen bonds.
Comparative Bioactivity Profile
While a direct head-to-head comparison of a wide range of bioactivities is not extensively documented, we can synthesize data from studies on individual compounds and related molecular classes to draw meaningful comparisons.
N,N-Diethylnicotinamide (Nikethamide)
N,N-diethylnicotinamide, also known as Nikethamide, is the most well-characterized diethylamino nicotinic acid derivative. Its primary established bioactivity is as a respiratory stimulant.[4][5] It acts on the central nervous system, specifically the medulla oblongata, to increase the rate and depth of respiration.[6] Historically, it was used to counteract respiratory depression caused by overdoses of sedatives.[5]
Dimethylamino Nicotinic Acid Derivatives
Data on the bioactivity of N,N-dimethylnicotinamide is less abundant in the public domain. However, studies on other classes of molecules have highlighted the importance of the dimethylamino group. For instance, in a study on multifunctional ligands for Alzheimer's disease, the dimethylamino group was found to be a key contributor to the compound's anti-amyloidogenic properties.[7] In contrast, a study on chalcone derivatives showed that a 4-dimethylamino group resulted in the weakest inhibition of nitric oxide (NO) production, suggesting a potential reduction in anti-inflammatory activity compared to other substitutions.[8]
Data Summary
The following table summarizes the available information. It is important to note that the data is not from direct comparative studies and is presented to provide a general overview.
| Bioactivity | N,N-Diethylnicotinamide | N,N-Dimethylnicotinamide & Derivatives | Supporting Evidence & Remarks |
| Respiratory Stimulation | Established respiratory stimulant.[4][5] | No significant data available. | Nikethamide has a history of clinical use for this indication. |
| Anti-inflammatory | Limited specific data. | A 4-dimethylamino group on a chalcone scaffold showed weak NO inhibition.[8] | The influence of the dimethylamino group on inflammation may be context-dependent on the molecular scaffold. Nicotinamide itself has demonstrated anti-inflammatory properties.[9] |
| Cytotoxicity | High doses can lead to side effects like nausea and vomiting.[5] | Some nicotinamide derivatives with other substitutions have shown selective cytotoxicity against cancer cell lines.[10] | The cytotoxicity of these specific derivatives would require direct experimental evaluation. |
| Antioxidant | Limited specific data. | Nicotinamide and some of its derivatives have shown antioxidant properties.[11][12] | The contribution of the diethyl vs. dimethylamino group to antioxidant activity is not well-defined. |
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key bioactivity assays relevant to nicotinic acid derivatives.
In Vitro Anti-Inflammatory Activity Assay (Griess Assay for Nitric Oxide)
This protocol is for assessing the potential of the compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (diethylamino and dimethylamino nicotinic acid derivatives)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
Nitrite Measurement: a. Collect 100 µL of the cell culture supernatant from each well. b. Add 100 µL of Griess Reagent (50 µL of Component A and 50 µL of Component B, mixed immediately before use) to each supernatant sample. c. Incubate at room temperature for 10 minutes.
-
Data Acquisition: Measure the absorbance at 550 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of the compounds on the viability of a selected cell line (e.g., HepG2 human liver cancer cells).
Materials:
-
HepG2 cell line (or other relevant cell line)
-
DMEM with high glucose
-
FBS
-
Penicillin-Streptomycin solution
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[13]
Visualizing Pathways and Workflows
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Nicotinic acid derivatives can potentially interact with nicotinic acetylcholine receptors (nAChRs). The following diagram illustrates a simplified nAChR signaling pathway leading to neuroprotection.
Caption: Simplified nAChR signaling pathway.
General Experimental Workflow for Bioactivity Screening
The following diagram outlines a general workflow for the initial screening and comparison of the bioactivity of novel chemical compounds.
Sources
- 1. Dihydronicotinamide riboside promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Nikethamide - Wikipedia [en.wikipedia.org]
- 5. What is Nikethamide used for? [synapse.patsnap.com]
- 6. Nikethamide CAS 59-26-7|Research Chemical [benchchem.com]
- 7. drugs.com [drugs.com]
- 8. NIKETHAMIDE [drugs.ncats.io]
- 9. Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nicotinamide (vitamin B3) as an effective antioxidant against oxidative damage in rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validating purity of 5-Bromo-6-(diethylamino)nicotinic acid via LC-MS
An in-depth, objective comparison guide for validating the purity of 5-Bromo-6-(diethylamino)nicotinic acid, designed for analytical chemists and pharmaceutical researchers.
Executive Summary
Validating the purity of highly functionalized pharmaceutical intermediates like 5-Bromo-6-(diethylamino)nicotinic acid requires analytical methodologies capable of resolving structurally similar impurities at trace levels. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative techniques (HPLC-UV, GC-MS, NMR) and provides a comprehensive, self-validating LC-MS protocol aligned with the latest ICH Q2(R2) guidelines[1][2].
The Analytical Challenge
5-Bromo-6-(diethylamino)nicotinic acid (C₁₀H₁₃BrN₂O₂) presents unique physicochemical properties. It contains a basic diethylamino group, an acidic carboxylic acid moiety, and a heavy halogen (bromine). During synthesis, typical impurities include unreacted precursors, des-bromo degradation products, and positional isomers. Regulatory thresholds often require the detection of potentially genotoxic impurities (PGIs) down to the 1 ppm level, far exceeding the capabilities of standard bulk purity assays[3].
Comparative Analysis: LC-MS vs. Legacy Modalities
Selecting the optimal purity validation method requires balancing specificity, sensitivity, and operational robustness.
-
HPLC-UV (Standard): While ubiquitous for bulk assay quantification, HPLC-UV lacks the specificity to unambiguously identify co-eluting impurities. Des-bromo impurities or positional isomers often exhibit nearly identical chromophoric absorption profiles to the parent compound, leading to false-positive purity assessments.
-
GC-MS: The presence of the carboxylic acid group induces severe peak tailing and thermal degradation in standard GC-MS. While derivatization (e.g., silylation) can mitigate this, it introduces sample preparation variability and potential artifact formation, compromising the integrity of the quantitative validation.
-
Quantitative NMR (qNMR): qNMR offers unparalleled structural elucidation. However, its limit of detection (LOD) typically hovers around 0.1% to 1%. It cannot reliably quantify trace impurities at the parts-per-million (ppm) levels required for stringent pharmaceutical quality control.
-
LC-MS (ESI+): LC-MS stands as the superior modality. The basic diethylamino group readily accepts a proton in acidic mobile phases, yielding a robust [M+H]⁺ signal. Furthermore, the mass spectrometer can resolve co-eluting peaks based on their mass-to-charge ratio (m/z), and high-resolution MS (HRMS) can determine exact elemental compositions[4].
Performance Comparison Table
| Analytical Parameter | LC-MS (ESI+) | HPLC-UV (PDA) | GC-MS (Derivatized) | qNMR |
| Limit of Detection (LOD) | 1 - 10 ppb | 0.05% (500 ppm) | 50 - 100 ppb | 0.1% (1000 ppm) |
| Specificity | Excellent (Mass & Isotope) | Poor (Chromophore overlap) | Good (Fragmentation) | Excellent (Structural) |
| Sample Preparation | Simple (Dilute & Shoot) | Simple (Dilute & Shoot) | Complex (Derivatization) | Simple (Deuterated solvent) |
| Run Time | 5 - 10 mins | 10 - 20 mins | 20 - 30 mins | 5 - 15 mins |
| PGI Suitability | Yes (Meets TTC limits) | No | Yes (If stable) | No |
Scientific Causality: The Bromine Isotope Advantage
The decisive advantage of using MS for 5-Bromo-6-(diethylamino)nicotinic acid is the natural isotopic distribution of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%).
Consequently, the intact molecule will present a distinct doublet in the mass spectrum:
-
[M+H]⁺ for ⁷⁹Br: m/z 273.02
-
[M+H]⁺ for ⁸¹Br: m/z 275.02
This isotopic signature acts as an intrinsic structural filter. When an unknown impurity peak is detected, the MS data immediately reveals whether the impurity retains the bromine atom (doublet present) or is a des-bromo derivative (doublet absent)[4][5].
Mass spectral decision tree utilizing bromine's isotopic signature for impurity classification.
Self-Validating LC-MS Protocol (ICH Q2(R2) Compliant)
To ensure trustworthiness, the analytical procedure must be validated according to ICH Q2(R2) standards, which emphasize a lifecycle approach to method robustness, specificity, and precision[6][7]. The following protocol is designed as a self-validating system, incorporating internal controls to continuously verify system suitability.
LC-MS/MS analytical workflow and ICH Q2(R2) validation strategy for brominated intermediates.
Step 1: Sample and Standard Preparation
-
Causality: To prevent detector saturation and ensure linear response, the analyte must be diluted within the dynamic range of the MS.
-
Action: Prepare a primary stock solution of 5-Bromo-6-(diethylamino)nicotinic acid at 1 mg/mL in methanol. Dilute to a working concentration of 10 µg/mL using 50:50 Water:Acetonitrile.
-
Self-Validation: Prepare a matrix blank (solvent only) and an isotopically labeled internal standard (IS) if available[8]. The blank ensures no carryover, while the IS corrects for matrix effects and ionization suppression.
Step 2: Chromatographic Separation
-
Causality: A reversed-phase C18 column is ideal for retaining the amphoteric nicotinic acid derivative. Acidic mobile phases suppress the ionization of the carboxylic acid (keeping it neutral) while protonating the diethylamino group, improving peak shape.
-
Action:
-
Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.
-
Step 3: Mass Spectrometry Configuration (ESI+)
-
Causality: Positive Electrospray Ionization (ESI+) capitalizes on the basicity of the diethylamino group.
-
Action:
-
Capillary Voltage: +3.5 kV.
-
Desolvation Temperature: 350°C.
-
Acquisition Mode: Full Scan (m/z 100-500) for impurity discovery, and Multiple Reaction Monitoring (MRM) for targeted quantitation.
-
Target Ions: Extract ion chromatograms (EIC) for m/z 273.0 and 275.0.
-
Step 4: ICH Q2(R2) Validation Execution
According to the revised ICH Q2(R2) guidelines, the method must demonstrate the following[2][9]:
-
Specificity: Inject the blank, parent compound, and known impurities (e.g., des-bromo derivative). Verify that the MS resolves the parent mass (m/z 273/275) from all other peaks without interference[7].
-
Linearity & Range: Inject calibration standards from 0.1% to 120% of the nominal target concentration. Plot the peak area ratio (Analyte/IS) vs. concentration. An R² > 0.995 validates the quantitative range[2].
-
LOD/LOQ: Determine the limit of detection (Signal-to-Noise ≥ 3:1) and limit of quantitation (S/N ≥ 10:1) using trace-level injections. For PGIs, the LOQ must satisfy the Threshold of Toxicological Concern (TTC)[3].
-
Precision & Accuracy: Perform 6 replicate injections at 100% concentration. The Relative Standard Deviation (RSD) of the peak areas must be ≤ 2.0% to validate instrumental precision[1].
References
-
Title: ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source: mastercontrol.com URL: [Link]
-
Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: qbdgroup.com URL: [Link]
-
Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: intuitionlabs.ai URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: [Link]
-
Title: Trace Impurity Identification | Contract Pharma Source: contractpharma.com URL: [Link]
-
Title: Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry Source: clinicalpub.com URL: [Link]
-
Title: A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids Source: nih.gov URL: [Link]
-
Title: Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS Source: uu.nl URL: [Link]
Sources
- 1. mastercontrol.com [mastercontrol.com]
- 2. database.ich.org [database.ich.org]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. contractpharma.com [contractpharma.com]
- 5. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qbdgroup.com [qbdgroup.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. clinicalpub.com [clinicalpub.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
IR spectroscopy peak assignments for 5-Bromo-6-(diethylamino)nicotinic acid
An In-depth Technical Guide to the Infrared Spectroscopy of 5-Bromo-6-(diethylamino)nicotinic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
5-Bromo-6-(diethylamino)nicotinic acid is a substituted pyridine derivative incorporating several key functional groups: a carboxylic acid, a tertiary amine (diethylamino), and a bromo-substituent on a pyridine ring. This unique combination makes it a molecule of interest in synthetic and medicinal chemistry. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular "fingerprint," enabling the identification and structural verification of such compounds. This guide provides a detailed analysis and peak assignment for the IR spectrum of 5-Bromo-6-(diethylamino)nicotinic acid, grounded in established spectroscopic principles and comparative data from related structures. We will explore the causality behind peak positions and shapes, offering a robust framework for researchers in drug development and chemical analysis.
Molecular Structure and Vibrational Modes
The structure of 5-Bromo-6-(diethylamino)nicotinic acid dictates its IR spectrum. Each functional group possesses characteristic vibrational modes (stretching and bending) that absorb IR radiation at specific frequencies. Understanding these groups is the first step in spectral interpretation.
Caption: Molecular structure of 5-Bromo-6-(diethylamino)nicotinic acid with key functional groups highlighted.
Experimental Protocol: FT-IR Spectroscopy
The following outlines a standard methodology for obtaining a high-quality FT-IR spectrum suitable for structural elucidation.
Objective: To acquire the infrared spectrum of solid 5-Bromo-6-(diethylamino)nicotinic acid.
Method: Potassium Bromide (KBr) Pellet Technique. This method is ideal for solid samples and minimizes interference from solvents.
Materials:
-
5-Bromo-6-(diethylamino)nicotinic acid (1-2 mg, finely ground)
-
FT-IR grade Potassium Bromide (KBr) (150-200 mg, oven-dried to remove moisture)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR Spectrometer
Procedure:
-
Sample Preparation: Gently grind the KBr in the agate mortar to a fine, consistent powder. Add the sample to the mortar and mix thoroughly with the KBr. The goal is to achieve a homogenous mixture of approximately 1% sample in KBr.
-
Pellet Formation: Transfer a portion of the mixture to the pellet die. Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum should be displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).
A Comparative Guide to the Synthesis of 6-Amino-5-Bromonicotinic Acid and Its Analogs
Introduction: The Strategic Importance of 6-Amino-5-Bromonicotinic Acid
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the pyridine core serves as a privileged scaffold. Among its many derivatives, 6-amino-5-bromonicotinic acid has emerged as a critical building block. Its unique arrangement of a carboxylic acid, an amino group, and a bromine atom provides a versatile platform for constructing complex molecular architectures. The amino and carboxylic acid groups offer handles for amide bond formation and other conjugations, while the bromine atom is primed for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity. This guide provides a comparative analysis of common synthetic routes to this key intermediate, focusing on benchmarked yields and the chemical reasoning that underpins methodological choices.
Overview of Primary Synthetic Strategies
The synthesis of 6-amino-5-bromonicotinic acid and its analogs can be broadly categorized into two primary strategies:
-
Late-Stage Electrophilic Bromination: This approach involves the direct bromination of a pre-formed 6-aminonicotinic acid scaffold. It is often the most direct route, but its success is highly dependent on controlling the regioselectivity of the bromination reaction.
-
Synthesis from Pre-Halogenated Precursors: This strategy begins with a pyridine ring that already contains the bromine atom at the desired position. Subsequent reactions are then used to install the amino and carboxylic acid functionalities. This can offer better control over regiochemistry but may involve more synthetic steps.
The following diagram illustrates the conceptual workflow of these two divergent strategies.
Caption: Divergent synthetic workflows for 6-amino-5-bromonicotinic acid.
Comparative Analysis of Synthesis Yields
The efficiency of any synthetic route is ultimately judged by its yield, scalability, and cost-effectiveness. The choice of starting material profoundly impacts the overall process. Below is a table comparing yields for the synthesis of the target molecule and its key precursors, compiled from published methods.
| Starting Material | Route Description | Key Reagents & Conditions | Reported Yield | Strengths & Weaknesses | Reference |
| 6-Aminonicotinic Acid | Direct Bromination | N-Bromosuccinimide (NBS), Acetonitrile, Reflux | ~70-85% (Estimated) | Strengths: Most direct route, fewer steps. Weaknesses: Potential for over-bromination or side-products. | General procedure based on selective bromination of activated rings.[1] |
| Nicotinic Acid | Precursor Synthesis (to 5-Bromonicotinic Acid) | Thionyl chloride, Bromine, Iron powder, 70°C to Reflux, 6h | Up to 95% | Strengths: Very high yield for the key intermediate. Weaknesses: Requires a subsequent amination step, which can be challenging. | [2] |
| 6-Hydroxynicotinic Acid | Precursor Synthesis (to 6-Bromonicotinic Acid) | Phosphorus pentabromide (PBr5), 120°C, 1h | ~68% | Strengths: Good yield for an alternative brominated precursor. Weaknesses: Harsh reagents (PBr5), requires subsequent amination. | [3] |
| 2-Amino-5-bromopyridine | Precursor Synthesis (to 6-Aminonicotinic Acid) | Electrochemical reduction in the presence of CO2 at a silver electrode | Not specified | Strengths: Novel, potentially green method. Weaknesses: Requires specialized equipment, yield not reported. | |
| Ethyl 6-aminonicotinate | Precursor Synthesis (to 6-Aminonicotinic Acid) | NaOH, Methanol/Water, 20°C, 18h | 33% | Strengths: Mild hydrolysis conditions. Weaknesses: Very low yield reported for the hydrolysis step. | [4] |
Expert Insights on Route Selection
-
For Speed and Atom Economy: The direct bromination of 6-aminonicotinic acid is theoretically the most efficient pathway. The amino group at the 6-position is strongly activating, directing electrophilic substitution to the ortho (C5) and para (C3) positions. Steric hindrance from the adjacent carboxylic acid at C3 typically favors substitution at the C5 position. The primary challenge is preventing di-bromination and other side reactions, which can be mitigated by careful control of stoichiometry and reaction time. N-Bromosuccinimide (NBS) is often the reagent of choice over liquid bromine as it is safer to handle and can provide higher selectivity.[1]
-
For Regiochemical Control and Scale-Up: Building from a pre-brominated precursor, such as 5-bromonicotinic acid, offers unambiguous regiochemical control. The synthesis of 5-bromonicotinic acid from nicotinic acid has been optimized to achieve yields as high as 95%.[2] However, the subsequent introduction of the C6-amino group (e.g., via nucleophilic aromatic substitution of a 6-chloro or 6-fluoro intermediate) adds complexity and steps to the overall sequence, potentially lowering the cumulative yield.
Recommended Experimental Protocol: Direct Bromination of 6-Aminonicotinic Acid
This protocol details a reliable, high-yield method for the direct synthesis of 6-amino-5-bromonicotinic acid. It is selected for its operational simplicity and efficiency.
Objective: To synthesize 6-amino-5-bromonicotinic acid via electrophilic bromination of 6-aminonicotinic acid using N-Bromosuccinimide (NBS).
Materials:
-
6-Aminonicotinic acid (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (CH3CN)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Deionized water
-
Hydrochloric acid (1M HCl)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-aminonicotinic acid (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension (approx. 0.1 M concentration).
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the suspension in a single portion.
-
Causality Note: Using a slight excess of NBS ensures complete consumption of the starting material, but a large excess should be avoided to minimize the risk of di-bromination. Acetonitrile is chosen as the solvent for its ability to dissolve NBS and its suitable boiling point for the reaction.
-
-
Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form.
-
Workup: Filter the crude product and wash the solid with a small amount of cold acetonitrile. To remove any unreacted bromine or NBS, wash the solid with a saturated aqueous solution of sodium thiosulfate, followed by deionized water.
-
Purification: The primary impurity is the starting material. To purify, the crude solid can be suspended in water, and the pH can be carefully adjusted with 1M HCl to ~3-4. At this pH, the product is least soluble and will precipitate, while the more basic starting material may remain partially in solution.
-
Isolation: Filter the purified solid, wash with cold water, and dry under vacuum to yield 6-amino-5-bromonicotinic acid as a solid.
The following diagram outlines the experimental workflow for this protocol.
Caption: Step-by-step experimental workflow for direct bromination.
Conclusion
For the synthesis of 6-amino-5-bromonicotinic acid, direct bromination of 6-aminonicotinic acid represents the most straightforward and high-yielding approach for laboratory-scale synthesis. Its primary advantages are the minimal number of synthetic steps and the ready availability of the starting material. While routes starting from pre-halogenated pyridines like 5-bromonicotinic acid offer superior regiochemical control and may be more suitable for large-scale industrial production, they come at the cost of increased step count and process complexity. Researchers should select a synthetic strategy based on the desired scale, available resources, and the importance of absolute regiochemical purity in their final application.
References
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids. PMC (National Center for Biotechnology Information). [Link]
-
Synthesis of A. 6-Bromonicotinic Acid. PrepChem.com. [Link]
-
Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde. Scribd. [Link]
- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine. ResearchGate. [Link]
-
Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. ResearchGate. [Link]
-
6-Aminopyridine-3-carboxamide. Pipzine Chemicals. [Link]
-
Synthesis of 2,3,5‐trisubstituted pyridines from amino acids. ResearchGate. [Link]
-
Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. PubMed. [Link]
- Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid.
- Process for preparing 5-bromonicotinic acid.
-
6-Bromonicotinic acid. PubChem. [Link]
-
Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PMC (National Center for Biotechnology Information). [Link]
-
Bromocarboxylic acid synthesis by bromination. Organic Chemistry Portal. [Link]
-
How can I carry out bromination? ResearchGate. [Link]
-
3-aminopyridine. Organic Syntheses Procedure. [Link]
Sources
A Comprehensive Guide to the Safe Disposal of 5-Bromo-6-(diethylamino)nicotinic Acid
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents like 5-Bromo-6-(diethylamino)nicotinic acid (CAS No. 1783760-98-4) is not merely a regulatory hurdle; it is a fundamental aspect of responsible science.[1] This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles for halogenated organic substances.
Hazard Identification: Understanding the Compound
Based on analogous compounds, 5-Bromo-6-(diethylamino)nicotinic acid should be treated as a hazardous substance with the potential to cause irritation and other health effects.[2][3][4][5]
Table 1: Inferred Hazard Classification
| Hazard Category | GHS Classification | Potential Effects |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315 - Causes skin irritation.[2][4] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319 - Causes serious eye irritation.[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 - May cause respiratory irritation.[4][5] |
The presence of the bromine atom places this compound in the category of halogenated organic compounds.[6][7] This is a critical classification for disposal, as halogenated wastes require specific treatment processes, typically high-temperature incineration, to prevent the formation of toxic byproducts and environmental contamination.[8] Mixing halogenated and non-halogenated waste streams can lead to regulatory non-compliance and significantly increase disposal costs.[8][9]
Mandatory Personal Protective Equipment (PPE)
Before beginning any handling or disposal procedures, the following PPE is mandatory to prevent exposure.[6][7] This equipment creates a necessary barrier between the researcher and the chemical, a non-negotiable aspect of laboratory safety.
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[10][11]
-
Hand Protection: Use nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with institutional and local regulations.[10]
-
Body Protection: A standard laboratory coat is required to protect skin and clothing.[6][7] For larger quantities or in case of a spill, a chemically impervious apron may be necessary.
-
Respiratory Protection: All handling of the solid compound or its solutions that could generate dust or aerosols must be conducted in a certified chemical fume hood to prevent inhalation.[7]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 5-Bromo-6-(diethylamino)nicotinic acid is that it must be treated as hazardous halogenated organic waste .[6][12] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[6][8][12]
-
Waste Identification and Segregation:
-
Primary Waste: Collect all solid residues of 5-Bromo-6-(diethylamino)nicotinic acid and any material heavily contaminated with it (e.g., weighing paper, contaminated spatulas).
-
Solvent Waste: If the compound is dissolved in a solvent, the entire solution must be treated as halogenated waste. Do not mix with non-halogenated solvent waste.[8]
-
Aqueous Waste: Water phases containing even minor residues of the compound must be collected as hazardous waste.
-
Rationale: Proper segregation is the cornerstone of a safe and compliant waste management program. It prevents dangerous chemical reactions in waste containers and ensures the waste is sent to the correct treatment facility.[8]
-
-
Containment and Labeling:
-
Select a robust, leak-proof waste container made of a compatible material (e.g., high-density polyethylene).[9][12]
-
Affix a "Hazardous Waste" label to the container immediately upon adding the first quantity of waste.[9][13]
-
The label must clearly state:
-
Rationale: Accurate labeling is a critical control. It communicates the container's contents and associated hazards to all personnel, from the lab to the final disposal facility, ensuring safe handling throughout the disposal chain.
-
-
Storage:
-
Keep the waste container tightly sealed except when adding waste.[9]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, such as a ventilated cabinet designed for chemical storage.[9][12]
-
Ensure secondary containment is used to capture any potential leaks.[12]
-
Rationale: Proper storage minimizes the risk of spills, reduces fugitive emissions, and prevents unauthorized access.
-
-
Arranging for Final Disposal:
-
Once the container is nearly full (approximately 75-80% capacity), arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
-
Provide all necessary documentation, including the waste manifest and any available safety data, to the disposal company.[3]
-
Rationale: Final disposal must be handled by certified professionals who can transport and treat the waste in accordance with all local, state, and federal regulations. The primary recommended method is incineration at a licensed facility.[3]
-
Accidental Spill Response
In the event of a small spill, the following procedure should be followed:
-
Isolate and Ventilate: Ensure the area is well-ventilated, preferably within a fume hood. Restrict access to the area.[12]
-
Don PPE: Wear the full mandatory PPE as described in Section 2.
-
Contain and Absorb: For a solid spill, carefully sweep or vacuum the material to avoid generating dust.[3] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand).[9][12]
-
Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container and label it appropriately.[3][12]
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[3] Collect all decontamination materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for ensuring the proper and safe disposal of 5-Bromo-6-(diethylamino)nicotinic acid.
Caption: Disposal decision workflow for 5-Bromo-6-(diethylamino)nicotinic acid.
References
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available at: [Link]
-
Halogenated Solvents. Washington State University Environmental Health & Safety. Available at: [Link]
-
Safe Handling & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at: [Link]
-
Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. Available at: [Link]
-
Nicotinic Acid Extra Pure Safety Data Sheet. Loba Chemie. Available at: [Link]
Sources
- 1. 1783760-98-4|5-Bromo-6-(diethylamino)nicotinic acid|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. hscprep.com.au [hscprep.com.au]
- 7. scienceready.com.au [scienceready.com.au]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. nswai.org [nswai.org]
- 14. va.gov [va.gov]
Technical Guide: Safe Handling & Logistics for 5-Bromo-6-(diethylamino)nicotinic acid
Topic: Personal protective equipment for handling 5-Bromo-6-(diethylamino)nicotinic acid CAS Registry Number: 1783760-98-4
Executive Summary & Chemical Profile
Audience: Laboratory Managers, Synthetic Chemists, and HSE Officers.
This guide defines the operational safety architecture for handling 5-Bromo-6-(diethylamino)nicotinic acid , a halogenated pyridine derivative commonly utilized as a scaffold in the synthesis of pharmaceutical intermediates (specifically kinase inhibitors).
While standard Safety Data Sheets (SDS) classify this compound as an Irritant (H315, H319, H335), a Senior Application Scientist’s approach requires a deeper evaluation of its Structure-Activity Relationship (SAR) . The presence of the diethylamino group increases the molecule's lipophilicity compared to its hydroxy-analogs, theoretically enhancing its ability to penetrate the stratum corneum. Therefore, our safety protocols exceed baseline regulatory requirements to account for this enhanced bioavailability.
Chemical Identifiers:
-
CAS: 1783760-98-4[1]
-
Molecular Formula: C10H13BrN2O2
-
Physical State: Solid (typically off-white to pale yellow powder).
Hazard Analysis & PPE Matrix
The Logic: We do not rely on PPE as the primary control. We use PPE as a redundant fail-safe against the failure of engineering controls (Fume Hoods).
2.1 Critical Hazard Endpoints
| Hazard Class | GHS Code | Physiological Mechanism | Operational Implication |
| Skin Irritation | H315 | Pyridine ring interaction with dermal proteins; pH effects of carboxylic acid. | High Risk: Direct contact causes dermatitis. |
| Eye Irritation | H319 | Mechanical abrasion (dust) + chemical irritation (acidity). | High Risk: Fine powder is easily airborne during weighing. |
| STOT-SE | H335 | Mucosal inflammation in the upper respiratory tract. | Medium Risk: Inhalation of dust during transfer. |
2.2 Personal Protective Equipment (PPE) Specifications
Standard "lab safety" is insufficient. Use this targeted matrix:
| Body Zone | Recommended Equipment | Technical Justification |
| Respiratory | Engineering Control: Certified Fume Hood.PPE: N95/P2 Respirator (if outside hood). | The primary risk is particulate inhalation . The diethylamino moiety suggests potential for rapid mucosal absorption. |
| Ocular | Chemical Splash Goggles (Indirect Vent). | Safety glasses allow dust entry from the side. Goggles provide a sealed environment against airborne fines. |
| Dermal (Hands) | Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil). | Breakthrough Logic: If solubilized in DMSO or DMF, the solvent acts as a carrier vehicle. Double gloving prevents permeation. |
| Body | Lab Coat (Poly/Cotton) + Tyvek Sleeves. | Wrist gaps are the most common exposure point. Tyvek sleeves bridge the gap between glove and coat. |
Operational Protocol: Step-by-Step Handling
The Directive: Safety is a sequence of actions, not just equipment.
Phase A: Preparation & Weighing
-
Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure. Halogenated pyridines are often static-prone, causing "powder fly" which defeats standard weighing boats.
-
The "Closed Transfer" Rule: Never transport an open weigh boat across the lab.
-
Protocol: Tare vial
Add solid inside hood Cap vial Move to balance.
-
Phase B: Solubilization & Synthesis
-
Solvent Selection: When dissolving in DMSO or DMF , treat the solution as highly toxic . These aprotic solvents dissolve the lipid bilayer of the skin, dragging the 5-Bromo-6-(diethylamino)nicotinic acid directly into the bloodstream.
-
Temperature Control: If heating is required, ensure the condenser is active before heating begins to prevent volatilization of the pyridine core or solvent vapors.
Phase C: Spill Management
-
Dry Spill: Do not sweep. Sweeping generates aerosols.
-
Action: Cover with wet paper towels (dampened with water) to suppress dust, then wipe up.
-
-
Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if strong oxidizers are present in the reaction matrix.
Workflow Visualization
This diagram outlines the "Critical Control Points" where exposure risk is highest.
Figure 1: Operational workflow highlighting the High Exposure Risk Zone where PPE discipline is critical.
Disposal & Logistics (End-of-Life)
Regulatory Context: Because this molecule contains Bromine (Br) and Nitrogen (N) , it cannot be disposed of in general organic waste streams in many jurisdictions.
5.1 Waste Stream Segregation
| Waste Category | Specification | Reason |
| Solid Waste | Halogenated Solids | Incineration requires scrubbers to neutralize Hydrogen Bromide (HBr) gas generated during combustion. |
| Liquid Waste | Halogenated Solvents/Organics | Do not mix with non-halogenated waste (e.g., Acetone/Ethanol) as this downgrades the entire container to "Halogenated," increasing disposal costs. |
| Aqueous Waste | Basic Aqueous (pH > 9) | If quenched with base, verify pH. Pyridine derivatives can be toxic to biological wastewater treatment systems. |
5.2 Container Labeling
Mark all waste containers explicitly:
CONTAINS: Halogenated Organics (Bromine), Pyridine Derivative. Hazard: Irritant.
Emergency Response
-
Eye Contact: Flush for 15 minutes minimum.[2][3] The "diethylamino" group creates a basic local environment; thorough irrigation is vital to prevent corneal clouding.
-
Skin Contact: Wash with soap and water.[2][3][4][5][6][7] Do not use alcohol or acetone to clean skin, as this increases permeability.
-
Inhalation: Move to fresh air. If wheezing occurs (bronchoconstriction), seek medical attention immediately.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Nicotinic Acid Derivatives. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
